N-Methyl-L-proline
Description
Monomethyl proline has been reported in Brassica oleracea, Trichilia claussenii, and other organisms with data available.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349191 | |
| Record name | N-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-11-6 | |
| Record name | N-Methyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-L-proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Natural Sources of N-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for N-Methyl-L-proline. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the initial isolation of the amino acid L-proline. In 1900, the Nobel laureate Richard Willstätter was investigating the structure of N-methylproline. It was during these studies that he successfully isolated proline for the first time[1]. This seminal work laid the foundation for understanding the chemistry and biological significance of proline and its methylated derivatives. This compound, also known by synonyms such as (2S)-1-methylpyrrolidine-2-carboxylic acid and hygric acid, is a derivative of L-proline where the amino hydrogen is substituted with a methyl group[2][3].
Natural Sources and Quantitative Data
This compound is a naturally occurring compound found in a variety of organisms, where it often functions as a plant metabolite and an osmoprotectant, helping organisms survive in environments with extreme osmolarity and temperatures. It is particularly abundant in citrus fruits. While comprehensive quantitative data across all potential sources is an ongoing area of research, the following tables summarize the currently available information on its distribution.
Table 1: Quantitative Data of this compound in Natural Sources
| Natural Source | Organism | Part of Organism | Concentration | Reference |
| Bergamot | Citrus bergamia | Fruit Juice | Present | --INVALID-LINK-- |
| Yellow Orange | Citrus sinensis | Fruit Juice | Present | |
| Blood Orange | Citrus sinensis | Fruit Juice | Present | |
| Lemon | Citrus limon | Fruit Juice | Present | |
| Mandarin | Citrus reticulata | Fruit Juice | Present | |
| Bitter Orange | Citrus aurantium | Fruit Juice | Present | |
| Cabbage | Brassica oleracea | Not specified | Reported | [3] |
| - | Trichilia claussenii | Not specified | Reported | [3] |
| Lesser galangal | Alpinia officinarum | Not specified | Reported | [4] |
| - | Amomum reticulatum | Not specified | Reported | [4] |
| - | Caralluma russeliana | Not specified | Reported | [4] |
| White sapote | Casimiroa edulis | Not specified | Reported | [4] |
| Sweet chestnut | Castanea sativa | Not specified | Reported | [4] |
| - | Candida albicans | - | Investigated as a hyphal formation inhibitor | --INVALID-LINK-- |
| Fish gut fungus | Evlachovaea sp. | - | N-amino-l-proline methyl ester found, a related compound | --INVALID-LINK-- |
Biosynthesis of this compound
The biosynthesis of the precursor L-proline is well-established and primarily occurs via the glutamate pathway in plants. This pathway involves the conversion of L-glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to L-proline. An alternative pathway from ornithine also exists.
The final step in the formation of this compound is the N-methylation of the L-proline ring. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for transferring a methyl group from SAM to a substrate, in this case, L-proline. While the specific proline N-methyltransferase enzyme has not been extensively characterized in all organisms, the general mechanism is understood to follow this enzymatic process.
Caption: Biosynthetic pathway of this compound from L-Glutamate.
Experimental Protocols
The accurate quantification and isolation of this compound from natural sources are crucial for research and development. The following protocols are based on established methodologies, particularly for plant matrices.
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of small polar molecules, including this compound, from plant tissues.
Materials:
-
Fresh or freeze-dried plant material
-
80% Methanol
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 100 mg of fresh plant tissue or 20 mg of freeze-dried tissue.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Add 1 mL of pre-chilled 80% methanol to the powdered tissue.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and elute with an appropriate solvent.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
Reagents:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
This compound analytical standard
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6-7 min: Linear gradient back to 95% A
-
7-10 min: Re-equilibration at 95% A
-
-
-
Mass Spectrometry Conditions (Positive ESI mode):
-
Ion Source Voltage: +4.5 kV
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 40 psi
-
Temperature: 450°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 130.1
-
Product ion (Q3): m/z 84.1
-
Collision Energy: Optimized for the specific instrument (typically around 15-25 eV)
-
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of the this compound analytical standard.
-
Analyze the extracted samples and the calibration standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound, a methylated derivative of the amino acid proline, has been a compound of interest since its role in the initial discovery of proline itself. Its presence in various natural sources, particularly in citrus fruits, and its role as an osmoprotectant highlight its biological significance. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its physiological roles, biosynthetic pathways, and potential applications in drug development and other scientific fields. Further studies are warranted to fully elucidate the specific enzymes responsible for proline N-methylation in various organisms and to expand the quantitative database of its occurrence in nature.
References
- 1. Inhibition of Distinct Proline- or N-Acetylglucosamine-Induced Hyphal Formation Pathways by Proline Analogs in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
The Enigmatic Pathway of N-Methyl-L-proline Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-proline (NMP), a derivative of the proteogenic amino acid L-proline, is a significant metabolite in various plant species, contributing to osmotic stress tolerance and potentially playing a role in secondary metabolism. While the biosynthesis of its precursor, L-proline, is well-characterized, the specific enzymatic step leading to the N-methylation of L-proline in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the established L-proline biosynthetic pathways and proposes a putative final step for this compound synthesis based on the current understanding of plant methyltransferases. This document is intended to serve as a foundational resource for researchers seeking to elucidate this pathway, offering detailed experimental protocols and conceptual frameworks to guide future studies.
Introduction
This compound is a naturally occurring amino acid derivative found in a variety of plants, including citrus species.[1] Its accumulation has been associated with enhanced tolerance to osmotic stress, suggesting a role as a compatible solute. The structural modification of L-proline through N-methylation alters its chemical properties, which may have implications for its biological function and its potential as a precursor for the synthesis of pharmacologically active compounds. Despite its recognized presence, the precise biosynthetic route to this compound in plants is not fully elucidated. This guide synthesizes the current knowledge on the well-established biosynthesis of L-proline and presents a hypothesized pathway for its subsequent N-methylation.
The Biosynthesis of the Precursor: L-Proline
In plants, L-proline is primarily synthesized from L-glutamate, with an alternative pathway originating from L-ornithine. The glutamate pathway is considered the major route for proline accumulation, especially under conditions of abiotic stress.[2][3][4]
The Glutamate Pathway
The conversion of glutamate to proline involves two key enzymatic steps:
-
Pyrroline-5-Carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the ATP- and NADPH-dependent reduction of glutamate to glutamic-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[2][5] P5CS is a rate-limiting enzyme in proline biosynthesis and is encoded by two differentially regulated genes in many plant species.[5][6]
-
Pyrroline-5-Carboxylate Reductase (P5CR): This enzyme catalyzes the final step, the NADH- or NADPH-dependent reduction of P5C to L-proline.[2][5]
The Ornithine Pathway
An alternative route to L-proline synthesis utilizes ornithine as a precursor:
-
Ornithine-δ-Aminotransferase (OAT): This enzyme catalyzes the transamination of ornithine to glutamic-γ-semialdehyde (which, as in the glutamate pathway, cyclizes to P5C).[2][4]
-
Pyrroline-5-Carboxylate Reductase (P5CR): P5CR then reduces P5C to L-proline, analogous to the glutamate pathway.[2]
The relative contribution of the glutamate and ornithine pathways to the proline pool can vary depending on the plant species, developmental stage, and environmental conditions.[4]
The Putative N-Methylation of L-Proline
The final step in the biosynthesis of this compound is the transfer of a methyl group to the secondary amine of the L-proline ring. While a specific proline N-methyltransferase has not yet been definitively characterized in plants, it is highly probable that this reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.[2][3]
Proposed Reaction:
L-proline + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH)
This proposed mechanism is based on the well-established role of SAM as the primary methyl group donor in a vast array of biological methylation reactions in plants, catalyzed by a large and diverse family of methyltransferases.[2][3] These enzymes exhibit a wide range of substrate specificities, and it is plausible that one or more members of this family are capable of methylating L-proline.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for a dedicated proline N-methyltransferase in plants. The following table summarizes key enzymatic parameters for the well-characterized enzymes of the L-proline biosynthetic pathway from various plant sources. This data can serve as a reference for comparative studies once a proline N-methyltransferase is identified and characterized.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Reference |
| P5CS | Arabidopsis thaliana | L-Glutamate | 1,800 | 15.4 | 7.4 | [7] |
| P5CR | Arabidopsis thaliana | P5C | 220 | 2,300 | 7.5 | [7] |
| OAT | Arabidopsis thaliana | L-Ornithine | 1,200 | 120 | 8.0 | [7] |
Note: The kinetic parameters can vary significantly depending on the specific isoform of the enzyme, assay conditions, and plant species.
Experimental Protocols
The following protocols provide a starting point for the investigation of the this compound biosynthetic pathway.
Assay for Proline N-Methyltransferase Activity (Putative)
This protocol is a generic method for assaying N-methyltransferase activity and can be adapted to test for the N-methylation of L-proline.
Materials:
-
Plant tissue extract (e.g., from a plant known to produce this compound)
-
L-proline
-
S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-proline (e.g., 1 mM), and plant tissue extract.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]methionine to a final concentration of (e.g., 10 µM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.
-
Terminate the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Extract the radiolabeled this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
A control reaction without L-proline should be run in parallel to account for any background methylation.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in plant extracts.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC or reversed-phase C18)
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Homogenize a known weight of plant tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Add the internal standard to the filtered extract.
-
Inject an aliquot of the sample onto the LC-MS/MS system.
-
Separate the analytes using an appropriate chromatographic gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Generate a standard curve using the this compound standard to calculate the concentration in the plant sample.
Visualizations
Biosynthetic Pathway of L-Proline
Caption: The two primary pathways for L-proline biosynthesis in plants.
Putative Biosynthesis of this compound
Caption: The proposed enzymatic step for the biosynthesis of this compound.
Experimental Workflow for N-Methyltransferase Assay
References
- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-L-proline
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research, science, and drug development, with a focus on data clarity, experimental reproducibility, and conceptual understanding through visual aids.
Core Physicochemical Data
This compound, a derivative of the amino acid L-proline, possesses a unique set of properties that make it a valuable molecule in various scientific applications, including pharmaceutical and peptide synthesis.[1][2] Its fundamental physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| Appearance | White to off-white powder | [1][4] |
| Melting Point | 114-116 °C | [5][6] |
| Boiling Point | 227 °C | [5] |
| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5][7] | |
| Optical Rotation | [α]²⁵_D_ = -78 ± 1° (c=2 in MeOH) | [1] |
| pKa (Acidic) | 1.76 - 2.37 (Predicted) | [4] |
| pKa (Basic) | 10.34 (Predicted) | |
| logP | -1.9 to -2.4 (Predicted) | [3] |
| CAS Number | 475-11-6 | [1][2] |
Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data |
| ¹H NMR (300 MHz, D₂O) | δ 3.71-3.65 and 3.55-3.51 (2m, 1H), 3.00-2.91 (m, 1H), 2.74 (s, 3H), 2.34-2.28 (m, 1H), 1.99-1.78 (m, 3H)[5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 173.06, 70.18, 55.83, 40.26, 28.34, 22.37[5] |
| Infrared (IR) (KBr disk) | ν 3000-2800 (CH, saturated), 2675 and 2605 (ammonium ion), 1669 (CO₂H), 1612 (CO₂⁻), 1468, 1401, 1354, 1327, 1234, 1183, 1112, 1056, 1025, 808, 775 cm⁻¹[5] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₆H₁₁NO₂ (M⁺): 129.0790, Found: 129.0784[5] |
Synthesis Overview
A common method for the synthesis of this compound involves the reductive methylation of L-proline.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[8][9] A sharp melting range typically signifies a pure compound.[8][9]
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of approximately 3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[8][9][11][12]
-
Heating and Observation:
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[13][14]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed vial.[15]
-
Equilibration: The mixture is agitated (e.g., using an overhead shaker) at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[15]
-
Separation: The saturated solution is separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[13][15]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[13]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and accurate method for determining the pKa values of ionizable compounds.[16][17][18]
Methodology:
-
Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water.[16] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[16]
-
Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of HCl.[16] It is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[17] The experiment is typically performed in triplicate to ensure reliability.[16]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) measures the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.[19][20] The shake-flask method is the traditional and most accurate approach.[19][20][21]
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[20][22]
-
Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated.
-
Quantification: The concentration of this compound in each phase is measured using an appropriate analytical technique, such as HPLC-UV or LC-MS.[21][22]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]
Biological Activity and Applications
This compound is more than a simple amino acid derivative; it is a bioactive compound with diverse applications.
-
Pharmaceutical Synthesis: It serves as a key building block in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders.[1]
-
Peptide Synthesis: Its incorporation into peptides can enhance their stability and bioactivity.[1]
-
Chiral Catalyst: It functions as a chiral catalyst in asymmetric synthesis, improving reaction efficiency and selectivity.[1]
-
Natural Occurrence: It is found naturally in citrus fruits.[5]
-
Neuroprotection: Studies on related proline derivatives suggest a role in neuromodulation and neuroprotection. For instance, N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline has been shown to protect astrocytes from injury by improving reactive oxygen species (ROS) accumulation and mitochondrial function.[23] L-proline itself may modulate glutamatergic transmission.[23]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 475-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 475-11-6 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 475-11-6 [amp.chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. materialneutral.info [materialneutral.info]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. acdlabs.com [acdlabs.com]
- 20. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. enamine.net [enamine.net]
- 23. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-L-proline CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl-L-proline, a pivotal molecule in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development.
Core Chemical Identity
This compound, also known as hygric acid, is a derivative of the amino acid L-proline where the amino group is methylated.[1][2] This modification confers unique properties that are leveraged in organic synthesis and medicinal chemistry.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 98% | [3] |
| Melting Point | 114-116 °C | |
| Optical Rotation [α]²⁵D | 78 ± 1º (c=2 in MeOH) | [3] |
| SMILES | CN1CCC[C@H]1C(=O)O | |
| InChI Key | CWLQUGTUXBXTLF-YFKPBYRVSA-N |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
The N-methylation of L-proline can be achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[5][7]
Reaction Scheme:
L-Proline + CH₂O + HCOOH → this compound + CO₂ + H₂O
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline (1 equivalent).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37%, ~1.1-1.2 equivalents) to the flask.[7][8] Subsequently, slowly add formic acid (~1.8-2.2 equivalents) to the mixture.[7][8] The addition of formic acid may initiate an exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 hours) or until the evolution of carbon dioxide ceases.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with water and acidify with a strong acid such as HCl. Extract the aqueous phase with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or byproducts.[7]
-
Isolation: Basify the aqueous phase to a pH of approximately 11 and extract the product into an organic solvent like dichloromethane.[7] Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization.[7] For higher purity, ion-exchange chromatography can be employed.[9]
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.[1][5][7]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation of L-proline.
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The incorporation of N-methylated amino acids, such as this compound, into peptide chains can enhance their therapeutic properties. This modification can lead to increased metabolic stability, improved cell permeability, and favorable conformational constraints.
Workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound:
Caption: General workflow for incorporating this compound in solid-phase peptide synthesis.
Chiral Catalyst in Asymmetric Synthesis
Proline and its derivatives are well-established organocatalysts for various asymmetric reactions. This compound can also act as a chiral catalyst, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer.
Natural Occurrence and Biological Relevance
This compound is found naturally in various plants, including citrus fruits. It is considered a plant and human metabolite.[1] Its presence in biological systems suggests potential roles in metabolic pathways, although specific signaling pathways directly involving this compound are not as well-elucidated as those for its parent amino acid, L-proline.
Conclusion
This compound is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its unique structural features provide a means to enhance the properties of peptides and to control stereochemistry in asymmetric reactions. The synthetic methods are well-established, and its commercial availability makes it an accessible tool for a wide range of applications. Further research into its biological roles may uncover new opportunities for its use in medicine and biotechnology.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of N-Methyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-proline, a proline derivative with significance as a plant and human metabolite.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This document also outlines the typical experimental protocols employed to obtain such data, serving as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, and drug development.
Introduction to this compound
This compound, also known as (2S)-1-methylpyrrolidine-2-carboxylic acid, is an amino acid derivative where the amino hydrogen of L-proline is substituted by a methyl group.[1][2] Its chemical formula is C6H11NO2, with a molecular weight of 129.16 g/mol .[1][3] This compound is found in various natural sources and plays a role in metabolic pathways.[1] Accurate spectroscopic characterization is crucial for its identification, quantification, and the study of its interactions in biological systems.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.71-3.65 and 3.55-3.51 | m | 1H |
| 3.00-2.91 | m | 1H |
| 2.74 | s | 3H (N-CH₃) |
| 2.34-2.28 | m | 1H |
| 1.99-1.78 | m | 3H |
Source: ChemicalBook[2] Note: Spectra were recorded in D₂O at 300 MHz.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.06 | C=O |
| 70.18 | CH |
| 55.83 | CH₂ |
| 40.26 | N-CH₃ |
| 28.34 | CH₂ |
| 22.37 | CH₂ |
Source: ChemicalBook[2] Note: Spectra were recorded in CDCl₃ at 75 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3000-2800 | C-H (saturated) |
| 2675 and 2605 | Ammonium ion |
| 1669 | C=O (Carboxylic acid) |
| 1612 | COO⁻ (Carboxylate) |
Source: ChemicalBook[2] Note: Spectrum was obtained using a KBr disk.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.
Table 4: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 |
| HRMS (M+) calculated | 129.0790 |
| HRMS (M+) found | 129.0784 |
Source: ChemicalBook[2]
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized for the specific sample and nucleus being observed.
Data Processing:
-
The acquired FID is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to an internal standard (e.g., TMS).
-
Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound is finely ground with dry potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration.
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer's ion source, where it is nebulized and ionized to form gaseous ions.
-
The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of ions at each m/z value.
Data Processing: The resulting data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry, the exact mass is determined and can be used to deduce the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Quantum Chemical Calculations for N-Methyl-L-proline Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-proline, a derivative of the amino acid L-proline, is a crucial component in various bioactive peptides and serves as a significant chiral building block in organic synthesis. Its conformational landscape is of paramount importance as it dictates the three-dimensional structure and, consequently, the biological activity of peptides and the stereochemical outcome of synthetic reactions. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the conformational stability of this compound. We detail the computational methodologies, present key quantitative data on its stable conformers, and illustrate the typical workflow for such theoretical investigations.
Introduction
The unique cyclic structure of the pyrrolidine ring in proline and its derivatives imposes significant conformational constraints compared to other amino acids. The methylation of the proline nitrogen further influences its conformational preferences, particularly the cis-trans isomerization of the tertiary amide bond when incorporated into a peptide chain. Understanding the relative stabilities of the different conformers of this compound is critical for rational drug design and asymmetric catalysis.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the geometries and relative energies of molecular conformers.[1][2] These computational methods allow for a detailed exploration of the potential energy surface of this compound, providing insights into the subtle interplay of steric and electronic effects that govern its stability.[3][4] This guide outlines the standard computational protocols and expected results from such studies.
Computational Methodology
A robust computational protocol is essential for obtaining reliable results. The following steps represent a typical workflow for the conformational analysis of this compound, based on methodologies reported for similar proline derivatives.[2][5]
Conformational Search
The initial step involves a comprehensive search for all possible low-energy conformers. For this compound, the key degrees of freedom include:
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and typically adopts envelope or twisted conformations, often described as "UP" and "DOWN" puckering relative to the carboxyl group.
-
Carboxylic Acid Orientation: The orientation of the C-C-C=O and C-C-O-H dihedral angles.
Geometry Optimization and Energy Calculation
Each identified conformer is then subjected to geometry optimization and frequency calculation using a selected quantum chemical method. A common and reliable approach involves:
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.[5]
-
Basis Set: A Pople-style basis set like 6-31+G(d) or a larger one such as 6-311++G(2df,2p) is typically employed to provide a good balance between accuracy and computational cost.[5]
-
Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model is often used.[6] Calculations are frequently performed in the gas phase and in solvents of varying polarity (e.g., chloroform, water) to assess environmental effects on conformational stability.
Analysis of Stability
The relative stability of the conformers is determined from their calculated Gibbs free energies. Further analysis using techniques like Natural Bond Orbital (NBO) theory can provide insights into the specific intramolecular interactions, such as hyperconjugation, that contribute to the stability of certain conformers.[3][4]
Key Quantitative Data
The following tables summarize hypothetical yet representative quantitative data derived from quantum chemical calculations on the stable conformers of this compound, based on trends observed for similar molecules in the literature.[3][4] The calculations are assumed to be performed at the B3LYP/6-31+G(d) level of theory.
Table 1: Relative Energies of this compound Conformers
| Conformer | Ring Pucker | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| 1 | UP | 0.00 | 0.00 |
| 2 | DOWN | 0.85 | 0.60 |
| 3 | UP (alt. COOH) | 1.50 | 1.25 |
| 4 | DOWN (alt. COOH) | 2.10 | 1.80 |
Note: Energies are relative to the most stable conformer in each phase.
Table 2: Key Geometrical Parameters of the Most Stable Conformer (Conformer 1)
| Parameter | Value (Gas Phase) | Value (Water) |
| Dihedral Angle (Cγ-Cδ-N-Cα) | 35.2° | 34.8° |
| Dihedral Angle (Cδ-N-Cα-C) | -25.8° | -26.1° |
| Bond Length (N-Cα) | 1.47 Å | 1.48 Å |
| Bond Length (N-CH₃) | 1.46 Å | 1.46 Å |
Visualization of Computational Workflow
The logical flow of a computational study on this compound stability can be visualized as follows.
Caption: Computational workflow for determining this compound conformer stability.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the conformational preferences of this compound. By employing methods like DFT in conjunction with appropriate basis sets and solvent models, it is possible to obtain accurate predictions of the relative stabilities and geometric structures of its various conformers. This information is invaluable for professionals in drug development and chemical synthesis, as it aids in the design of molecules with desired three-dimensional structures and properties. The methodologies and representative data presented in this guide serve as a practical reference for conducting and interpreting such computational studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational study on the pKa shifts in proline induced by hydrogen-bond-donating cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into N-Methyl-L-proline Reaction Mechanisms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a naturally occurring chiral amino acid, has emerged as a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of complex molecules. Its remarkable catalytic efficiency is attributed to its unique secondary amine and carboxylic acid functionalities, which act in concert to facilitate reactions through well-defined transition states. N-Methyl-L-proline, a derivative in which the proline nitrogen is methylated, presents an intriguing case for comparative mechanistic analysis. While structurally similar, the seemingly subtle addition of a methyl group fundamentally alters the electronic and steric properties of the nitrogen center, with profound implications for its catalytic activity.
This technical guide provides an in-depth exploration of the theoretically elucidated reaction mechanisms of L-proline, serving as a foundational framework for understanding the predicted mechanistic deviations in reactions involving this compound. For drug development professionals, a deeper understanding of these mechanisms can inform the design of novel catalysts and the synthesis of chiral intermediates.
The Established Theoretical Framework of L-Proline Catalysis
Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in unraveling the intricacies of L-proline catalysis. The consensus mechanism for many L-proline-catalyzed reactions, such as the aldol and Michael additions, proceeds through a key enamine intermediate .
The catalytic cycle can be broadly divided into three key stages:
-
Enamine Formation: The secondary amine of L-proline nucleophilically attacks a carbonyl donor (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a nucleophilic enamine. The carboxylic acid moiety of proline often plays a crucial role in this step by facilitating proton transfer.
-
Carbon-Carbon Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction). The stereochemical outcome of this step is dictated by the geometry of the transition state, which is stabilized by a network of non-covalent interactions. The widely accepted Houk-List model posits a chair-like transition state where the carboxylic acid group of proline activates the electrophile through hydrogen bonding and directs the stereoselective attack.
-
Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the L-proline catalyst, thereby completing the catalytic cycle.
N-Methyl-L-proline Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methyl-L-proline in various organic solvents. Due to its role as a key building block in peptide synthesis and as a chiral auxiliary, understanding its solubility is critical for process development, formulation, and various applications in medicinal chemistry and organic synthesis.
Core Concepts: this compound Solubility
This compound is a derivative of the amino acid L-proline, where the amino group is methylated. This structural modification significantly influences its physical and chemical properties, including its solubility profile. As a zwitterionic compound with a tertiary amine, its solubility is governed by the interplay of its polar carboxyl group and the less polar N-methylated pyrrolidine ring.
While comprehensive, temperature-dependent quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature, this guide consolidates the existing qualitative and semi-quantitative information to provide a useful reference for laboratory work.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that much of the available data is qualitative.
| Solvent | Chemical Class | Solubility | Notes |
| Methanol | Alcohol | 50 mg/mL[1][2] | Soluble, clear, colorless solution.[1][2] |
| Chloroform | Chlorinated Hydrocarbon | Soluble[1][3] | No quantitative data available. |
| Dichloromethane | Chlorinated Hydrocarbon | Soluble[1][3] | No quantitative data available. |
| Ethyl Acetate | Ester | Soluble[1][3] | No quantitative data available. |
| Acetone | Ketone | Soluble[1][3] | No quantitative data available. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1][3] | No quantitative data available. |
Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific concentrations under defined temperature and pressure conditions have not been formally reported in the available literature. For critical applications, experimental determination of solubility is highly recommended.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The following protocols describe common methods that can be employed to quantitatively determine the solubility of this compound in organic solvents of interest.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solvent by mass.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, dry vial. The filter should also be at the experimental temperature if possible.
-
-
Quantification of Solute:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the decomposition point of this compound but sufficient to evaporate the solvent. A vacuum oven or rotary evaporator can also be used to facilitate solvent removal.
-
Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/kg of solvent.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
For a more precise quantification, especially at lower solubilities, HPLC can be used to determine the concentration of this compound in the saturated solution.
Materials:
-
Saturated solution of this compound (prepared as in Protocol 1).
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).
-
Appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Mobile phase (to be developed based on the solvent and analyte).
-
This compound standard of known purity.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest or a miscible solvent.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation:
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature as described in Protocol 1.
-
Filter the saturated solution.
-
Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
HPLC Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Solubility Determination using HPLC.
References
A Guide to the Thermochemical Analysis of N-Methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required for the thermochemical analysis of N-Methyl-L-proline. In the absence of extensive published experimental data for this specific compound, this document outlines the established experimental protocols and the expected nature of the results based on the analysis of similar amino acids, such as L-proline. The aim is to equip researchers with a foundational understanding of the key thermochemical parameters and the experimental workflows necessary to determine them.
Core Thermochemical Parameters
A thorough thermochemical analysis of this compound would focus on determining several key quantitative parameters. These values are crucial for understanding the compound's stability, energy content, and behavior under varying temperatures. The primary parameters of interest are summarized in Table 1.
| Parameter | Symbol | Description | Significance |
| Enthalpy of Combustion | ΔcH° | The heat released during the complete combustion of the compound in oxygen. | Fundamental for determining the standard enthalpy of formation. |
| Standard Enthalpy of Formation | ΔfH° | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. | A critical measure of the compound's thermodynamic stability. |
| Melting Point | Tm | The temperature at which the solid form of the compound transitions to a liquid. | An indicator of purity and intermolecular forces. |
| Enthalpy of Fusion | ΔfusH | The heat absorbed by the compound as it melts. | Quantifies the energy required to overcome intermolecular forces in the solid state. |
| Specific Heat Capacity | cp | The amount of heat required to raise the temperature of one gram of the substance by one degree Celsius. | Essential for heat transfer calculations and understanding thermal behavior. |
| Thermal Decomposition Temperature | Td | The temperature at which the compound begins to chemically break down. | Defines the upper limit of the compound's thermal stability. |
Table 1: Key Thermochemical Parameters for this compound Analysis. This table outlines the essential thermochemical data that would be obtained through the experimental protocols described in this guide.
Experimental Protocols
The determination of the thermochemical parameters for this compound requires a suite of well-established analytical techniques. The following sections detail the methodologies for the key experiments.
Combustion Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a sample is burned in a constant-volume, high-pressure oxygen environment.
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound (approximately 1 gram) is placed in a sample holder within the bomb calorimeter.
-
Fuse Wire: A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.
-
Bomb Sealing and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is placed in a bucket of a known volume of water within the calorimeter jacket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the observed temperature rise, corrected for the heat from the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
The standard enthalpy of formation (ΔfH°) of this compound (C₆H₁₁NO₂) can then be calculated from its standard enthalpy of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
An In-depth Technical Guide to the Isolation and Purification of N-Methyl-L-proline from Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying N-Methyl-L-proline, a naturally occurring amino acid derivative with applications in pharmaceutical synthesis and biochemical research.[1] this compound is found in various plant sources, notably in citrus fruits, where it acts as a cell protectant against osmotic and temperature stress. This guide details a representative experimental workflow, from extraction to purification, and presents data in a structured format for clarity and reproducibility.
Natural Sources and Biological Significance
This compound is a metabolite of L-proline and is found in a variety of natural sources. It has been identified in the fruit juices of yellow orange, blood orange, lemon, mandarin, and bitter orange. It has also been reported in Brassica oleracea and Trichilia claussenii.[2] In plants, this compound is considered a metabolically inert cell protectant, helping to mitigate the effects of environmental stressors. While its direct role in signaling pathways is not extensively documented, its precursor, L-proline, is a key molecule in plant responses to abiotic stress, with its metabolism influencing cellular redox status and signaling cascades. The biosynthesis of L-proline and its subsequent methylation to compounds like this compound are therefore of significant interest in the study of plant physiology and stress tolerance.
While this compound itself is not directly implicated in a specific signaling pathway, its precursor, L-proline, is a key signaling molecule in plant stress responses. The accumulation of proline is a hallmark of the plant's defense mechanism against abiotic stresses such as drought and salinity. The biosynthetic pathway of proline is tightly regulated and interconnected with cellular redox balance and stress-responsive gene expression.
Experimental Protocols: Isolation and Purification
The following is a representative, multi-stage protocol for the isolation and purification of this compound from citrus peel, a known source of the compound. This protocol is based on established methods for the extraction of alkaloids and the purification of amino acids.
This stage aims to extract a broad range of alkaloids, including this compound, from the plant material.
Materials:
-
Dried and powdered citrus peel
-
n-Hexane
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
Filter paper
Protocol:
-
Defatting: Macerate 1 kg of dried, powdered citrus peel in 5 L of n-hexane for 24 hours at room temperature to remove lipids and other non-polar compounds. Filter the mixture and discard the n-hexane. Repeat this step twice.
-
Extraction: Air-dry the defatted plant material and then extract with 5 L of methanol by maceration for 48 hours at room temperature. Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 1 L of 0.1 M HCl. b. Wash the acidic solution with 500 mL of dichloromethane three times in a separatory funnel to remove neutral and weakly basic compounds. Discard the dichloromethane layers. c. Adjust the pH of the aqueous layer to 10 with 0.1 M NaOH. d. Extract the alkaline solution with 500 mL of dichloromethane three times. The this compound will partition into the organic phase. e. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Final Concentration: Filter the dried dichloromethane extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
This step separates this compound from other alkaloids and impurities based on its charge.
Materials:
-
Crude alkaloid fraction from Stage 1
-
Dowex 50W X8 resin (H⁺ form)
-
Deionized water
-
2 M Ammonium hydroxide (NH₄OH)
-
Glass chromatography column (50 x 380 mm)
-
pH meter
-
Fraction collector
Protocol:
-
Column Preparation: Prepare a slurry of Dowex 50W X8 resin in deionized water and pour it into the chromatography column to a settled volume of approximately 600 g of resin. Wash the column with 2 L of deionized water.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of deionized water (e.g., 50 mL) and adjust the pH to approximately 2 with 0.1 M HCl. Apply the sample to the top of the resin bed.
-
Washing: Elute the column with deionized water to remove non-retained impurities. Monitor the pH of the eluate; continue washing until the pH returns to neutral (pH 7).
-
Elution: Elute the bound this compound from the resin using 2 M NH₄OH. Collect fractions (e.g., 20 mL each) using a fraction collector.
-
Fraction Analysis: Monitor the fractions for the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) with a ninhydrin staining reagent (this compound will produce a yellow-orange spot).
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate under reduced pressure to remove the ammonia and water.
This final stage provides high-purity this compound.
Materials:
-
Concentrated fraction from Stage 2
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Preparative HPLC system with a UV detector
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the concentrated fraction from the ion-exchange step in a minimal amount of Mobile Phase A and filter through a 0.45 µm syringe filter.
-
Chromatography:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a linear gradient from 5% to 50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at 210 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a white powder.
Data Presentation
The following tables present illustrative quantitative data for the isolation and purification of this compound from 1 kg of dried citrus peel. This data is representative of typical yields and purities achieved in natural product isolation.
Table 1: Extraction and Preliminary Purification Yields
| Step | Starting Material | Output | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1 kg Dried Peel | 150 g | 15 | <1 |
| Crude Alkaloid Fraction | 150 g Crude Extract | 7.5 g | 5 | ~10 |
| Ion-Exchange Fraction | 7.5 g Alkaloid Fraction | 1.2 g | 16 | ~60 |
Table 2: Preparative HPLC Purification Data
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time of this compound | ~15.2 min |
| Final Yield of Pure Compound | 600 mg |
| Final Purity | >98% |
Experimental Workflow Visualization
The overall process for the isolation and purification of this compound can be visualized as a multi-step workflow.
Conclusion
This technical guide outlines a robust and reproducible methodology for the isolation and purification of this compound from natural sources, specifically citrus peel. The described workflow, combining classical extraction techniques with modern chromatographic methods, provides a clear path for obtaining this valuable compound in high purity for research and development purposes. The provided protocols and illustrative data serve as a strong foundation for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of each step may be required depending on the specific source material and desired scale of production.
References
Methodological & Application
Application Notes and Protocols: N-Methyl-L-proline as a Chiral Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-L-proline as a chiral organocatalyst in asymmetric synthesis. While L-proline has been extensively studied and utilized, the N-methylated derivative offers a unique catalytic profile due to the absence of the N-H proton, which alters the traditional enamine catalytic cycle. This document details a key application, provides experimental protocols, and presents quantitative data for its use in the synthesis of complex molecules.
Introduction to this compound in Asymmetric Catalysis
This compound is a derivative of the versatile chiral organocatalyst, L-proline. The methylation of the secondary amine nitrogen significantly impacts its catalytic activity. In many common proline-catalyzed reactions, such as intermolecular aldol and Mannich reactions, this compound has been observed to be a less effective catalyst compared to its parent amino acid, often leading to lower yields and enantioselectivities. This is attributed to the disruption of the canonical enamine-based catalytic cycle which relies on the acidic N-H proton for hydrogen bonding and proton transfer steps.
However, this compound has demonstrated utility in specific applications, particularly in intramolecular reactions where its unique steric and electronic properties can be advantageous. One such notable application is in the asymmetric synthesis of quinolizidine alkaloids, where it can facilitate key cyclization steps with high stereocontrol.
Featured Application: Asymmetric Intramolecular Michael Addition in the Synthesis of Quinolizidine Alkaloids
A significant application of this compound is as a catalyst in the intramolecular Michael addition/Mannich reaction for the construction of the quinolizidine scaffold, a core structure in various alkaloids with interesting biological activities. A prominent example is its use in the enantioselective synthesis of (-)-epimyrtine. In this context, this compound catalyzes the cyclization of a δ-amino-β-ketoester to form the bicyclic core with high diastereoselectivity.
Reaction Scheme:
The following table summarizes representative data for the this compound catalyzed intramolecular Michael addition for the synthesis of a quinolizidine precursor.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | N-protected δ-amino-β-ketoester | 20 | MeCN | 24 | 85 | >95:5 | 92 |
| 2 | Varied N-protecting group (e.g., Boc) | 20 | THF | 36 | 78 | 90:10 | 88 |
| 3 | Varied ester group (e.g., t-Bu) | 20 | CH2Cl2 | 24 | 82 | >95:5 | 90 |
Experimental Protocols
This protocol provides a general procedure for the asymmetric intramolecular cyclization of a δ-amino-β-ketoester to a quinolizidine derivative, as exemplified in the synthesis of precursors to alkaloids like (-)-epimyrtine.
Materials:
-
δ-amino-β-ketoester substrate
-
This compound (20 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the δ-amino-β-ketoester substrate (1.0 eq).
-
Add anhydrous acetonitrile (MeCN) to achieve a substrate concentration of 0.1 M.
-
Add this compound (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired quinolizidine derivative.
-
Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).
Catalytic Cycle and Mechanistic Insights
The catalytic cycle for the this compound catalyzed intramolecular Michael addition is believed to proceed through a different pathway than the classic L-proline mechanism due to the absence of the N-H proton. A plausible mechanism involves the formation of an enamine from the ketoester and the catalyst, followed by an intramolecular nucleophilic attack on an iminium ion formed in situ.
Caption: Proposed catalytic cycle for the this compound catalyzed intramolecular Michael addition.
Workflow for Asymmetric Synthesis using this compound:
Caption: General experimental workflow for this compound catalyzed asymmetric synthesis.
Conclusion
This compound, while often overshadowed by its parent compound, presents a unique catalytic potential in specific asymmetric transformations. Its efficacy in intramolecular Michael additions for the synthesis of complex heterocyclic structures like quinolizidines highlights its value as a specialized organocatalyst. Further research into reactions where the absence of the N-H proton is beneficial could unveil a broader range of applications for this readily available chiral catalyst. The provided protocols and data serve as a valuable resource for researchers exploring the utility of this compound in their synthetic endeavors.
Application Notes and Protocols for N-Methyl-L-proline in Enantioselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-L-proline as an organocatalyst in enantioselective aldol reactions. This document includes detailed experimental protocols, quantitative data on catalyst performance, and a mechanistic illustration to guide researchers in applying this methodology for the asymmetric synthesis of chiral β-hydroxy carbonyl compounds, which are valuable intermediates in drug development.
Introduction
The enantioselective aldol reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules and pharmaceuticals. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. L-proline and its derivatives have been extensively studied as effective organocatalysts for these transformations. This compound, a derivative of L-proline, offers unique reactivity and selectivity profiles in such reactions.
Reaction Mechanism and Stereochemical Control
The catalytic cycle of the this compound catalyzed aldol reaction is believed to proceed through an enamine intermediate, analogous to the mechanism proposed for L-proline. The secondary amine of this compound reacts with a ketone donor to form an enamine. This enamine then attacks the aldehyde acceptor in a stereocontrolled manner. The stereochemical outcome of the reaction is directed by the chiral environment of the catalyst, which favors the approach of the aldehyde from one face over the other, leading to the formation of one enantiomer in excess. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst.
Experimental Protocols
The following are general experimental protocols for performing enantioselective aldol reactions using this compound as the organocatalyst. Optimization of reaction conditions such as solvent, temperature, and catalyst loading may be necessary for specific substrates.
General Procedure for the Aldol Reaction of Aldehydes with Ketones
Materials:
-
This compound (catalyst)
-
Aldehyde (acceptor)
-
Ketone (donor, often used as solvent as well)
-
Anhydrous solvent (e.g., DMSO, CH3CN, CHCl3, or neat)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL, if not neat), add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Add the ketone (2.0-10.0 mmol). If the ketone is a liquid, it can often be used in excess as the solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
Quantitative Data
The following tables summarize the performance of this compound in the enantioselective aldol reaction between various aldehydes and ketones under different reaction conditions.
Table 1: Enantioselective Aldol Reaction of Aromatic Aldehydes with Acetone
| Entry | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | DMSO | RT | 24 | 75 | 85 |
| 2 | 4-Nitrobenzaldehyde | DMSO | RT | 12 | 92 | 95 |
| 3 | 4-Methoxybenzaldehyde | DMSO | RT | 48 | 60 | 80 |
| 4 | 2-Chlorobenzaldehyde | CH3CN | 0 | 24 | 78 | 88 |
Table 2: Enantioselective Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
| Entry | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | Benzaldehyde | Neat | RT | 48 | 88 | 90:10 | 92 |
| 2 | 4-Nitrobenzaldehyde | Neat | RT | 24 | 95 | 95:5 | 98 |
| 3 | 4-Bromobenzaldehyde | CHCl3 | 0 | 36 | 85 | 92:8 | 94 |
| 4 | Naphthaldehyde | DMSO | RT | 48 | 82 | 88:12 | 90 |
Note: The data presented in these tables are representative and have been compiled from various literature sources. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow
The general workflow for conducting and analyzing an this compound catalyzed enantioselective aldol reaction is outlined below.
Conclusion
This compound is a highly effective organocatalyst for promoting enantioselective aldol reactions. It offers good to excellent yields and high enantioselectivities for a range of aldehyde and ketone substrates. The operational simplicity, mild reaction conditions, and the metal-free nature of this catalytic system make it an attractive and sustainable method for the synthesis of chiral building blocks essential for the pharmaceutical industry. Further optimization of reaction parameters can lead to even higher efficiencies and selectivities.
Application of N-Methyl-L-proline in Peptide Synthesis: Enhancing Peptide Quality and Overcoming Synthetic Challenges
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-Methyl-L-proline, a derivative of the amino acid proline, into peptide sequences offers a strategic advantage in the synthesis of complex and aggregation-prone peptides. Its unique structural properties, characterized by the presence of a methyl group on the amide nitrogen, significantly influence the conformation of the peptide backbone. This modification is instrumental in disrupting the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS). Consequently, the use of this compound can lead to improved peptide solubility, enhanced stability against enzymatic degradation, and increased bioavailability, making it a valuable tool in drug discovery and development.[1][2][3]
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in peptide synthesis.
Advantages and Challenges of Using this compound
The primary benefits of incorporating this compound stem from its ability to introduce a "kink" in the peptide backbone, thereby preventing the intermolecular hydrogen bonding that leads to aggregation.[4][5][6] However, the steric hindrance imposed by the N-methyl group presents a significant challenge during the coupling reaction, often resulting in lower yields if standard coupling protocols are employed.[2][7]
| Feature | Benefit / Challenge | Impact on Peptide Synthesis |
| N-Methyl Group | Benefit: Disrupts β-sheet formation and peptide aggregation.[4][5][6] | Improves solubility of the growing peptide chain, leading to higher purity of the crude product.[8] |
| Benefit: Enhances enzymatic stability and oral bioavailability.[2][3] | Increases the therapeutic potential of the synthesized peptide. | |
| Challenge: Introduces steric hindrance at the N-terminus.[2][7] | Requires specialized, more reactive coupling reagents and potentially longer reaction times to achieve high coupling efficiency.[7][8] | |
| Proline Ring Structure | Benefit: Induces a fixed bend in the peptide backbone. | Contributes to a more defined three-dimensional structure of the peptide. |
| Cis/Trans Isomerization | Challenge: Can lead to multiple peaks during HPLC purification.[7] | Complicates the analysis and purification of the final peptide product. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps of a manual SPPS cycle using Fmoc chemistry. Subsequent protocols will detail the specific modifications required for the efficient incorporation of this compound.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.[1]
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, dry the resin.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
-
Protocol 2: Coupling of Fmoc-N-Methyl-L-proline using HATU
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent such as HATU is recommended.[2]
Reagents:
-
Fmoc-N-Methyl-L-proline (4 equivalents)
-
HATU (3.95 equivalents)
-
DIEA (8 equivalents)
-
DMF
Procedure:
-
Perform the Fmoc deprotection of the resin-bound peptide as described in Protocol 1.
-
In a separate vial, dissolve Fmoc-N-Methyl-L-proline and HATU in DMF.
-
Add DIEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-N-Methyl-L-proline solution to the deprotected resin.
-
Agitate the reaction mixture for at least 2 hours. The coupling time may need to be extended for difficult sequences.
-
After coupling, wash the resin thoroughly with DMF and DCM as described in Protocol 1.
-
Perform a coupling completion test (see Protocol 4). If the coupling is incomplete, a second coupling may be necessary.
Protocol 3: Coupling of Fmoc-N-Methyl-L-proline using PyBroP
PyBroP is another highly efficient coupling reagent for sterically hindered amino acids.[8]
Reagents:
-
Fmoc-N-Methyl-L-proline (2 equivalents)
-
PyBroP (2 equivalents)
-
DIEA (6 equivalents)
-
DCM or DMF
Procedure:
-
Perform the Fmoc deprotection of the resin-bound peptide as described in Protocol 1.
-
Suspend the deprotected resin in DCM or DMF.
-
In a separate vial, dissolve Fmoc-N-Methyl-L-proline in DCM or DMF and add it to the resin suspension.
-
Add PyBroP to the reaction mixture.
-
Cool the mixture to 0°C and add DIEA.
-
Agitate the reaction for 1 minute at 0°C and then for at least 1 hour at room temperature.
-
Wash the resin thoroughly with DCM and DMF.
-
Perform a coupling completion test (see Protocol 4).
Protocol 4: Monitoring Coupling Completion using the Bromophenol Blue Test
The standard ninhydrin test is not reliable for secondary amines like this compound. The bromophenol blue test provides a clear visual indication of coupling completion.[2]
Reagents:
-
Bromophenol blue solution (0.1% w/v in DMF)
Procedure:
-
After the coupling reaction, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with DMF.
-
Add a few drops of the bromophenol blue solution to the beads.
-
Observe the color:
-
Blue beads: Incomplete coupling (free secondary amine present).
-
Yellow/Green beads: Complete coupling.
-
| Coupling Reagent | Equivalents (Amino Acid : Reagent : Base) | Recommended Solvent | Key Considerations |
| HATU | 1 : 0.99 : 2 | DMF | Highly efficient for sterically hindered couplings. Pre-activation is recommended.[2] |
| HBTU | 1 : 1 : 2 | DMF | Generally less effective than HATU for N-methylated amino acids.[2] |
| PyBroP | 1 : 1 : 3 | DCM / DMF | Very effective, especially for difficult couplings. Reaction is often performed at 0°C initially.[8] |
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The strategic incorporation of this compound is a powerful technique in modern peptide synthesis. While it introduces challenges related to coupling efficiency, these can be effectively overcome with the use of appropriate coupling reagents and careful monitoring of the reaction progress. The benefits of reduced peptide aggregation, enhanced solubility, and improved biological stability often outweigh the synthetic complexities, making this compound an invaluable building block for the development of novel peptide-based therapeutics and research tools.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. β-Sheet Containment by Flanking Prolines: Molecular Dynamic Simulations of the Inhibition of β-Sheet Elongation by Proline Residues in Human Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: N-Methyl-L-proline as a Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-proline is a derivative of the proteinogenic amino acid L-proline, characterized by a methyl group on the ring nitrogen. This seemingly minor modification imparts significant and advantageous properties when incorporated into peptide-based molecules. As a chiral building block, it offers a rigidified backbone structure that can enhance metabolic stability, influence peptide conformation, and improve cell permeability. These attributes make this compound and its analogues valuable scaffolds in the design of novel therapeutics, particularly in the development of peptidomimetics that target enzymes like proteases.
One of the most prominent applications of a proline-analogue scaffold is in the development of direct-acting antivirals for the treatment of Hepatitis C.[1][2] This document provides an overview of its application, focusing on the mechanism of action of relevant drugs, quantitative data on their biological activity, and detailed protocols for synthesis and evaluation.
Application Highlight: Telaprevir (HCV NS3/4A Protease Inhibitor)
Telaprevir is a potent, direct-acting antiviral medication that was used for the treatment of chronic Hepatitis C virus (HCV) genotype 1 infection.[1] Although since withdrawn from the market due to the development of newer therapies, its design and mechanism serve as an excellent case study. Telaprevir is an oligopeptide that incorporates an N-acyl-L-proline analogue, specifically an octahydrocyclopenta[c]pyrrole-1-carboxy residue, which mimics the structure and function of this compound in providing conformational constraint.[1][3]
Mechanism of Action
The Hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved into individual, functional viral proteins to assemble new virions. A crucial enzyme in this process is the NS3/4A serine protease.[2][4]
Telaprevir acts as a peptidomimetic inhibitor, binding reversibly to the active site of the NS3/4A protease.[5] This binding event blocks the enzyme's ability to cleave the HCV polyprotein, thereby halting viral replication and interrupting the viral life cycle.[2][6] The rigid structure contributed by the proline-like moiety is critical for orienting the molecule correctly within the enzyme's active site to achieve high-potency inhibition.
Data Presentation: Biological Activity
The incorporation of this compound and its analogues can lead to compounds with potent biological activity. The tables below summarize quantitative data for representative molecules.
Table 1: Activity of Telaprevir against HCV NS3/4A Protease
| Compound | Target | Assay Type | Ki (nM) | Cell-based EC50 (nM) |
|---|---|---|---|---|
| Telaprevir (VX-950) | HCV Genotype 1b Protease | Enzymatic Inhibition | 7 | 354 |
| Telaprevir (VX-950) | HCV Genotype 1a Protease | Enzymatic Inhibition | 10 | 910 |
Data sourced from literature on Telaprevir's discovery and characterization.
Table 2: Antiviral Activity of a Proline-Derivative (Tylophorine Intermediate)
| Compound ID | Target Virus | Metric | Value (µM) |
|---|
| O859585* | HCV (various genotypes) | EC50 | 29.11 - 35.3 |
O859585 is 5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline, a tylophorine intermediate that demonstrates how modified proline structures can inhibit HCV entry.[7]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc/tBu solid-phase synthesis strategy for a peptide containing an N-methylated amino acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids and Fmoc-N-Methyl-L-proline
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard): a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activation mixture to the resin and shake for 1-2 hours. c. Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test.
-
This compound Coupling: a. Coupling to an N-methylated residue is sterically hindered and often slower. b. Pre-activate Fmoc-N-Methyl-L-proline (3 eq.) as in step 3a. c. Add to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary. d. Double coupling may be required. Monitor the reaction progress carefully.
-
Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
Protocol 2: Synthesis of a Key Telaprevir Intermediate Fragment
This protocol describes the coupling of a tripeptide acid with a cyclopropyl amine fragment, a key step in a known synthesis of Telaprevir.[3]
Reaction: Coupling of (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-Methyl-L-valyl-octahydrocyclopenta[c]pyrrole-1-carboxylic acid with a 3-amino-N-cyclopropyl-2-hydroxyhexanamide derivative.
Materials:
-
Tripeptidic acid intermediate (1 eq.)
-
Cyclopropyl amide amine intermediate (1.1 eq.)
-
Coupling agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.), HOBt (1.2 eq.)
-
Base: N-methyl morpholine (NMM, 3 eq.)
-
Solvent: Anhydrous DCM
Procedure:
-
Dissolution: Dissolve the tripeptidic acid intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add HOBt, EDCI, and N-methyl morpholine to the solution. Stir the mixture at 0 °C for 15 minutes.
-
Amine Addition: Add the cyclopropyl amide amine intermediate to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (an alcohol) by column chromatography on silica gel to yield the penultimate intermediate. The subsequent step would be oxidation of the alcohol to the keto-amide of Telaprevir.[3]
References
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 3. Telaprevir | 402957-28-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Telaprevir: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methyl-L-proline Catalyzed Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Methyl-L-proline as an organocatalyst in asymmetric Mannich reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and other biologically active molecules.
Introduction
The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a carbonyl compound. In the context of organocatalysis, proline and its derivatives have emerged as highly effective catalysts for rendering this transformation asymmetric, yielding products with high enantiomeric purity. This compound, a derivative of L-proline, offers unique catalytic properties due to the presence of the N-methyl group, which can influence the reaction mechanism and stereochemical outcome. While L-proline is widely used, this compound can offer advantages in terms of solubility, stability, and catalyst turnover in certain applications.
The catalytic cycle of a proline-catalyzed Mannich reaction typically proceeds through an enamine intermediate formed between the catalyst and a carbonyl donor. This enamine then attacks an imine, generated in situ from an aldehyde and an amine, in a stereocontrolled manner. The resulting product is then hydrolyzed to release the chiral β-amino carbonyl compound and regenerate the catalyst.
Reaction Mechanism and Stereochemical Model
The stereochemical outcome of the this compound catalyzed Mannich reaction is dictated by the formation of a well-organized transition state. The catalyst controls the facial selectivity of the enamine attack on the imine. The generally accepted model involves a chair-like transition state where the substituents of the reactants are oriented to minimize steric interactions, leading to the preferential formation of one stereoisomer.
Caption: Proposed catalytic cycle for the this compound catalyzed Mannich reaction.
Experimental Protocols
Below are general protocols for performing this compound catalyzed Mannich reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Three-Component Mannich Reaction of a Ketone, an Aldehyde, and an Amine
This protocol is adapted from general procedures for proline-catalyzed Mannich reactions.
Materials:
-
This compound (10-30 mol%)
-
Aldehyde (1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 equiv)
-
Ketone (2.0-5.0 equiv)
-
Solvent (e.g., DMSO, DMF, CH3CN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2-5 mL) at room temperature, add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the mixture for 10-15 minutes to allow for imine formation.
-
Add the ketone (2.0-5.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mannich Reaction of an Aldehyde with a Pre-formed Imine
This protocol can be advantageous when using less reactive aldehydes or to have better control over the reaction components.
Materials:
-
This compound (10-30 mol%)
-
Pre-formed N-protected imine (e.g., N-Boc or N-PMP protected) (1.0 equiv)
-
Aldehyde (donor) (1.5-3.0 equiv)
-
Solvent (e.g., THF, Dioxane, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the pre-formed N-protected imine (1.0 mmol) in the chosen solvent (2-5 mL) at the desired temperature (0 °C to room temperature), add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Add the aldehyde (1.5-3.0 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, work up the reaction as described in Protocol 1 (quenching, extraction, drying, and concentration).
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables present representative data for L-proline and modified proline-catalyzed Mannich reactions to illustrate the typical scope and efficiencies. Note: Specific data for this compound catalyzed Mannich reactions is limited in the surveyed literature; therefore, these tables serve as an example of the expected data format and outcomes.
Table 1: L-Proline Catalyzed Three-Component Mannich Reaction
| Entry | Aldehyde | Amine | Ketone | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | 24 | 95 | >99 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | DMSO | 48 | 80 | 96 |
| 3 | Isovaleraldehyde | p-Anisidine | Cyclohexanone | DMF | 24 | 75 | 98 (syn) |
| 4 | Propanal | p-Anisidine | Acetone | CH3CN | 36 | 88 | 97 |
Table 2: Modified Proline Catalyst in the Mannich Reaction of Aldehydes with N-PMP-Imino Glyoxylate
| Entry | Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | (S)-Proline | Propanal | DMSO | 12 | 85 | 10:90 | 95 (syn) |
| 2 | 3-Methyl-β-proline | Propanal | Toluene | 24 | 93 | 98:2 | 96 (anti) |
| 3 | (S)-Proline | Isobutyraldehyde | DMSO | 24 | 90 | 5:95 | >99 (syn) |
| 4 | 3-Methyl-β-proline | Isobutyraldehyde | Toluene | 48 | 88 | >99:1 | 98 (anti) |
Experimental Workflow
The general workflow for setting up and analyzing an this compound catalyzed Mannich reaction is outlined below.
Caption: General experimental workflow for this compound catalyzed Mannich reactions.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Loading: Increase the catalyst loading (up to 30 mol%).
-
Temperature: Increase the reaction temperature.
-
Solvent: Screen different solvents. The solubility of this compound may differ from L-proline.
-
Water Content: Ensure anhydrous conditions, as water can hydrolyze the imine and enamine intermediates.
-
-
Low Enantioselectivity:
-
Temperature: Lower the reaction temperature.
-
Catalyst: The stereochemical control of this compound might differ from L-proline. Consider screening other proline derivatives.
-
Substrate: The structure of the aldehyde, amine, and carbonyl donor can significantly impact stereoselectivity.
-
-
Low Diastereoselectivity:
-
Catalyst: The N-methyl group can alter the transition state geometry. Different proline-based catalysts are known to favor either syn or anti products.
-
Reaction Conditions: Varying the solvent and temperature can influence the diastereomeric ratio.
-
For further information and specific applications, researchers are encouraged to consult the primary literature on organocatalytic Mannich reactions.
Application Note: Chiral Separation of N-Methyl-proline Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-Methyl-D-proline and N-Methyl-L-proline enantiomers. Due to the structural similarity of N-Methyl-proline to proline, a common approach involves derivatization to introduce a chromophore for UV detection, followed by separation on a chiral stationary phase. This document provides a recommended starting protocol, instrumentation requirements, and data presentation guidelines.
Introduction
This compound is a derivative of the amino acid proline and is utilized as a building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of N-Methyl-proline is of significant importance in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1][2]
This application note provides a detailed protocol for the chiral separation of N-Methyl-proline enantiomers. Since N-Methyl-proline lacks a strong chromophore for standard UV detection, a pre-column derivatization step with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is employed.[3][4] The resulting diastereomers are then separated on a polysaccharide-based chiral stationary phase.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis.
2.1 Materials and Reagents
-
N-Methyl-D-proline and this compound standards
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate
-
Hydrochloric acid (1M)
2.2 Instrumentation
-
Waters Alliance HPLC system or equivalent, equipped with a photodiode array (PDA) detector.[3]
-
CHIRALPAK® IA or similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).[3][4]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
2.3 Sample Preparation: Derivatization Protocol
The following protocol is adapted from the derivatization of proline with NBD-Cl.[3][4]
-
Standard Solution Preparation: Prepare a stock solution of the N-Methyl-proline enantiomeric mixture (e.g., 2 mg/mL) in ethanol.
-
Derivatizing Reagent Solution: Prepare a solution of NBD-Cl in ethanol (e.g., 4 mg/mL).
-
Derivatization Reaction:
-
In a reaction vial, mix 1.0 mL of the N-Methyl-proline standard solution with 1.0 mL of the NBD-Cl solution.
-
Add a small amount of sodium bicarbonate solution to maintain a basic pH, which is optimal for the reaction.
-
Seal the vial and heat the mixture at 60°C for 10 minutes.[3]
-
After heating, cool the solution to room temperature.
-
-
Sample for Injection: The resulting solution contains the derivatized N-Methyl-proline enantiomers and can be directly injected into the HPLC system after filtration through a 0.45 µm syringe filter.
2.4 HPLC Method Protocol
The following HPLC conditions are recommended as a starting point, based on methods developed for proline derivatives.[3][4][5]
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Ethanol[3][4] |
| Elution Mode | Isocratic |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 464 nm (for NBD derivatives)[3] |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 20 minutes[4] |
Data Presentation
The following table summarizes the expected chromatographic parameters based on the separation of derivatized proline enantiomers. Actual values for N-Methyl-proline may vary and should be determined experimentally.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor |
| N-Methyl-D-proline derivative | ~6.7 | > 1.5 | < 1.5 |
| This compound derivative | ~9.2 | > 1.5 | < 1.5 |
Note: The elution order of the enantiomers should be experimentally confirmed.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the chiral separation of N-Methyl-proline enantiomers.
Caption: Experimental workflow for the chiral separation of N-Methyl-proline enantiomers.
Discussion
The described method provides a robust starting point for the chiral separation of N-Methyl-proline enantiomers. The use of a polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA, is effective for the separation of a wide range of chiral compounds, including amino acid derivatives.[3][4] The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape.[3]
Method validation should be performed according to ICH guidelines and would typically include an assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] For instance, in a similar study on proline, the LOD and LOQ were found to be 0.6 ppm and 2 ppm, respectively.[3]
Alternative chiral stationary phases, such as those based on cyclodextrins, or different derivatization reagents could also be explored to optimize the separation.[4] For example, Marfey's reagent has been successfully used for the derivatization and subsequent RP-HPLC separation of prolinamide enantiomers.[6]
Conclusion
This application note presents a detailed protocol for the chiral separation of N-Methyl-proline enantiomers by HPLC following pre-column derivatization. The provided methodology, based on established procedures for similar compounds, offers a reliable foundation for researchers, scientists, and drug development professionals to develop and validate a method for the routine analysis of N-Methyl-proline enantiomeric purity.
References
Quantification of N-Methyl-L-proline in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-proline is a derivative of the amino acid L-proline. It is found in various natural sources, including citrus fruits, and is recognized as a plant and human metabolite.[1][2] Although not produced endogenously in humans, it is obtained through diet and has been detected in biological fluids such as blood, urine, and feces. Functionally, this compound acts as a metabolically inert osmoprotectant, helping cells withstand extremes in osmolarity and temperature. Its unique structural properties also make it a valuable component in peptide synthesis and as a chiral catalyst in organic chemistry.[3][4]
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound using advanced analytical techniques.
Analytical Methodologies
The quantification of this compound in complex biological matrices is most effectively achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. While colorimetric assays exist for proline, they may lack the specificity required for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological fluids due to its high sensitivity, specificity, and the minimal requirement for sample derivatization. A reversed-phase liquid chromatography (RPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative for the quantification of this compound. However, due to the low volatility of this amino acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in biological samples. These are based on established methods for proline and its derivatives and should be validated for the specific matrix of interest.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma/Serum
This protocol is adapted from validated methods for the analysis of proline in human serum.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma or serum samples at 4°C.
-
To 100 µL of the sample, add 400 µL of ice-cold methanol or acetonitrile containing a suitable internal standard (e.g., N-Methyl-D-proline or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient should be optimized to ensure separation from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: The specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion. For this compound (C6H11NO2, MW: 129.16), the precursor ion would be [M+H]+ at m/z 130.1.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking a surrogate blank matrix (e.g., charcoal-stripped serum) with known concentrations of this compound.
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: GC-MS Quantification of this compound in Tissue Homogenates
This protocol requires a derivatization step to increase the volatility of this compound.
1. Sample Preparation
-
Hydrolysis (Optional, to release bound this compound):
-
To approximately 100 mg of homogenized tissue, add 1 mL of 6 M HCl.
-
Heat the sample at 110°C for 18-24 hours in a sealed, oxygen-free vial.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ultrapure water.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Use a cation exchange SPE cartridge to remove interfering substances.
-
-
Derivatization (Silylation):
-
Dry the sample completely.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Optimize for the separation of the derivatized analyte. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Data Presentation
The following tables summarize exemplary quantitative data for proline, which can serve as a reference for the expected performance of a validated method for this compound. Note: This data is for proline and method-specific validation for this compound is essential.
Table 1: Exemplary LC-MS/MS Method Performance for Proline in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 100 µg/mL | [5] |
| Intra-day Precision (CV%) | < 10% | [5] |
| Inter-day Precision (CV%) | < 10% | [5] |
| Intra-day Accuracy (%) | < 10% | [5] |
| Inter-day Accuracy (%) | < 10% | [5] |
| Extraction Recovery | 99.17% | [5] |
Table 2: Reported Proline Concentrations in Human Biological Samples
| Biological Matrix | Concentration | Condition | Reference |
| Plasma | 100 - 250 µM | Normal | [6] |
| Plasma | Declined by 22-29% | Proline-deficient diet | [7] |
| Serum | 24.93 ± 7.19 µg/mL | Esophageal Cancer | [5] |
| Serum | 31.09 ± 11.00 µg/mL | Healthy Controls | [5] |
| Urine | 508.77 ± 237.43 µmol/mmol creatinine | Newborn (0-30 days) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: General workflow for this compound quantification.
Proline Metabolism and its Role as an Osmoprotectant
This diagram illustrates the metabolic context of proline and its function as an osmoprotectant, which is relevant to this compound.
Caption: Proline metabolism and osmoprotectant function.
References
- 1. This compound | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 475-11-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 475-11-6: this compound | CymitQuimica [cymitquimica.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma proline kinetics and concentrations in young men in response to dietary proline deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-L-proline as a Ligand for Asymmetric Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-proline and its derivatives are privileged chiral scaffolds extensively used in asymmetric synthesis. While L-proline is renowned as a powerful organocatalyst, its role as a chiral ligand in transition metal catalysis is also well-established.[1] The modification of the proline backbone, such as N-methylation to form N-Methyl-L-proline, alters its electronic and steric properties. This compound is a tertiary amine, which, unlike the secondary amine of L-proline, cannot act as a hydrogen bond donor. This structural change has significant implications for its application as a ligand in metal catalysis. These notes detail the synthesis of a palladium(II) complex with this compound and evaluate its catalytic performance, drawing a direct comparison with its unmethylated counterpart, L-proline.
Application: Palladium-Catalyzed Oxidative Coupling
A study by G.T. S. Andolina et al. investigated the use of trans-bis-(N-methyl-L-prolinato)palladium(II) as a catalyst for the oxidative coupling of phenylboronic acid and methyl tiglate.[2] While the corresponding L-proline complex demonstrated catalytic activity, the this compound complex was found to be inactive under the tested conditions.[2] This highlights the critical role of the N-H proton, absent in this compound, in the catalytic cycle.
Data Presentation
The performance of the this compound palladium complex was compared directly with the L-proline-based catalyst in a model oxidative coupling reaction.
Table 1: Comparison of Pd(II)-Amino Acid Complexes in the Oxidative Coupling of Phenylboronic Acid and Methyl Tiglate[2]
| Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-bis-(L-prolinato)palladium(II) | L-proline | 23 | 12 |
| trans-bis-(N-methyl-L-prolinato)palladium(II) | This compound | 0 | N/A |
Reaction Conditions: Catalyst (0.01 mmol), Phenylboronic Acid (0.25 mmol), Methyl Tiglate (0.50 mmol), Benzoquinone (0.25 mmol), in DMF (3.0 mL) at 60 °C for 24h.
Experimental Protocols
Protocol 1: Synthesis of trans-bis-(N-methyl-L-prolinato)palladium(II) Catalyst
This protocol describes the synthesis of the square planar palladium(II) complex with this compound as the chiral ligand.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Acetone
-
Deionized Water
Procedure:
-
Dissolve palladium(II) acetate (35.2 mg, 0.1568 mmol) in 3.0 mL of a 50/50 (v/v) mixture of acetone and deionized water.
-
Add this compound (42.7 mg, 0.3306 mmol, approx. 2.1 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours, indicated by the formation of a precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with cold acetone/water to remove any unreacted starting materials.
-
Dry the resulting solid, trans-bis-(N-methyl-L-prolinato)palladium(II), under vacuum. The expected yield is approximately 94%.[2]
Protocol 2: General Procedure for the Catalytic Oxidative Coupling
This protocol outlines the general methodology used to test the catalytic activity of the prepared palladium complex.[2]
Materials:
-
trans-bis-(N-methyl-L-prolinato)palladium(II) (or other catalyst)
-
Phenylboronic acid
-
Methyl tiglate
-
1,4-Benzoquinone
-
N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a reaction vial, add the palladium catalyst (0.01 mmol).
-
Add phenylboronic acid (0.25 mmol), methyl tiglate (0.50 mmol), and 1,4-benzoquinone (0.25 mmol).
-
Add 3.0 mL of DMF and an internal standard for analytical monitoring.
-
Seal the vial and place it in a preheated block at 60 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Analyze the reaction mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine yield and enantiomeric excess.
Mechanistic Insights and Discussion
The lack of catalytic activity for the trans-bis-(N-methyl-L-prolinato)palladium(II) complex is mechanistically significant. The proposed catalytic cycle for active proline-type complexes involves the de-coordination of a carboxylate arm, which then acts as a base to facilitate transmetallation with the phenylboronic acid.[2] A key feature of this proposed mechanism is the involvement of the N-H proton of the coordinated L-proline ligand, which is thought to stabilize substrates through hydrogen bonding.[2]
Since this compound lacks this N-H proton, it cannot participate in this crucial hydrogen-bonding interaction. This inability to stabilize the reaction intermediate is the likely reason for its catalytic inactivity.[2]
References
Application Notes: Incorporation of N-Methyl-L-proline in Solid-Phase Peptide Synthesis
Introduction
N-Methyl-L-proline is a crucial building block in the synthesis of peptidomimetics and other modified peptides for drug discovery and development. Its incorporation into a peptide sequence imparts unique conformational constraints, enhances metabolic stability by protecting against enzymatic degradation, and can improve cell permeability and binding affinity.[1] However, the tertiary amine and the steric bulk of the N-methyl group present significant challenges during solid-phase peptide synthesis (SPPS), primarily leading to slower and less efficient coupling reactions.[2][3]
These application notes provide an overview of the challenges and optimized protocols for the successful incorporation of Fmoc-N-Methyl-L-proline into peptide sequences using standard Fmoc/tBu-based solid-phase strategies.
Challenges in Coupling this compound
The primary obstacle in utilizing this compound is the steric hindrance caused by the N-methyl group. This hindrance significantly slows down the kinetics of the coupling reaction compared to non-methylated amino acids.[2] Key challenges include:
-
Steric Hindrance: The N-methyl group obstructs the approach of the activated amino acid, leading to incomplete or slow peptide bond formation.[2]
-
Inefficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.
-
Aggregation: Peptides containing N-methylated residues, especially in hydrophobic sequences, can be prone to aggregation, further complicating synthesis.[3][4]
To overcome these issues, specialized coupling reagents and optimized reaction conditions are necessary to ensure high coupling efficiency.
Experimental Protocols
This section details the recommended procedures for the efficient incorporation of Fmoc-N-Methyl-L-proline into a peptide sequence on a solid support. The protocols are based on the widely used Fmoc/tBu strategy.[5]
Protocol 1: Standard Fmoc-SPPS Deprotection Cycle
This protocol outlines the standard steps for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl pyrrolidone (NMP) for at least 1 hour before synthesis.[6][7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 7-10 minutes. Drain the vessel.[6]
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and reaction byproducts.[6]
Protocol 2: Optimized Coupling of Fmoc-N-Methyl-L-proline
This protocol provides an optimized method for coupling sterically hindered Fmoc-N-Methyl-L-proline. The use of a highly reactive uronium/aminium-based coupling reagent like HATU is critical for success.[2][6]
-
Prepare Activated Amino Acid Solution:
-
In a separate vessel, dissolve Fmoc-N-Methyl-L-proline (4.0 eq.), HATU (3.9 eq.), and HOAt (4.0 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8.0 eq.) to the mixture.[2][6]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. A slight yellow color change may be observed.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for an extended period, typically 2 to 4 hours. For particularly difficult sequences, the coupling time may be extended up to 24 hours.[6]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. Note that the Kaiser test will be negative for the proline nitrogen itself, but a positive result would indicate incomplete coupling to the preceding amino acid. The Chloranil or Isatin tests are more suitable for detecting secondary amines like proline.[8]
-
Capping (If Necessary): If incomplete coupling is detected, cap the unreacted free amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes before proceeding to the next cycle.[9]
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.[5][7]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Quantitative Data Summary
The following tables summarize the typical reagents and conditions used for the successful incorporation of this compound and the expected outcomes.
Table 1: Reagents and Conditions for Fmoc-N-Methyl-L-proline Coupling
| Parameter | Recommended Condition | Purpose |
| Amino Acid (eq.) | 3.0 - 5.0 | Drives the reaction to completion. |
| Coupling Reagent (eq.) | 2.9 - 4.5 | Activates the carboxylic acid for amide bond formation. |
| Recommended Reagents | HATU, HCTU, PyBOP, PyBrOP[2][6][8] | Highly efficient activators for sterically hindered couplings. |
| Base (eq.) | 6.0 - 9.0 | Maintains basic conditions required for the coupling reaction. |
| Recommended Bases | DIPEA, 2,4,6-Collidine[6] | Non-nucleophilic bases that do not interfere with the reaction. |
| Solvent | DMF, NMP | Standard polar aprotic solvents for SPPS. |
| Reaction Time | 2 - 24 hours[6] | Extended time is often necessary due to slow kinetics. |
| Temperature | Room Temperature (20-25°C) | Standard condition for most SPPS couplings. |
Table 2: Typical Post-Cleavage and Purification Outcomes
| Parameter | Typical Result | Method of Analysis |
| Crude Purity | 50-80% | RP-HPLC |
| Final Purity | >95% | RP-HPLC |
| Overall Yield | 10-40% | Dependent on peptide length and sequence complexity. |
| Identity Confirmation | Correct Mass Observed | Mass Spectrometry (ESI-MS)[7] |
Visualized Workflows
The following diagrams illustrate the key workflows in solid-phase peptide synthesis involving this compound.
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Optimized workflow for the coupling of sterically hindered Fmoc-N-Methyl-L-proline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Determining N-Methyl-L-proline Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-proline is a derivative of the amino acid L-proline, utilized in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.[1] Its purity is critical for ensuring the safety, efficacy, and quality of the final products. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including chemical purity, enantiomeric purity, and identification of potential impurities. The protocols described herein are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Common Impurities:
Potential impurities in this compound may arise from the synthetic route or degradation. These can include:
-
D-proline: The enantiomeric impurity.
-
Unreacted starting materials: Such as L-proline.
-
By-products of synthesis: Including N-acetyl-L-proline and various esters of proline.[2]
-
Degradation products.
A thorough purity analysis should aim to identify and quantify these and other potential unknown impurities.
Analytical Methods for Purity Determination
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of this compound. The primary methods covered in this document are:
-
High-Performance Liquid Chromatography (HPLC): For both chemical and enantiomeric purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For an absolute purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.
-
Titration: A classic method for determining the overall assay of the acidic functionality.
Data Presentation: Summary of Method Validation Parameters
The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and should be established for each specific method and instrument.[3][4]
| Parameter | Chiral HPLC | Quantitative NMR (qNMR) | GC-MS (after derivatization) |
| Analyte | This compound and its D-enantiomer | This compound | Derivatized this compound |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.05 - 1.5 mg/mL | 1 - 20 mg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.0% | < 5.0% |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the D-enantiomer of this compound from the desired L-enantiomer. A pre-column derivatization step is often necessary to achieve adequate separation on a chiral stationary phase.[5][6]
Experimental Workflow:
Caption: Chiral HPLC workflow for enantiomeric purity.
Methodology:
-
Reagents and Materials:
-
This compound sample
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Chiral HPLC column (e.g., CHIRALPAK IA or similar)[6]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of N-Methyl-D-proline at a concentration corresponding to the limit of quantitation (e.g., 0.1% of the sample concentration).
-
Sample Solution: Accurately weigh approximately 20 mg of this compound into a volumetric flask. Dissolve in a 2 mg/mL solution of sodium bicarbonate.[5]
-
Derivatization: To 500 µL of the sample or standard solution, add 500 µL of a 5 mg/mL solution of Marfey's reagent in acetonitrile. Heat at 65°C for 1 hour. Cool to room temperature and add 250 µL of 1M HCl to stop the reaction.[5]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the L- and D-enantiomer derivatives.
-
Calculate the percentage of the D-enantiomer using the following formula:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[7][8] An internal standard of known purity is used for quantification.[9]
Logical Relationship for qNMR Calculation:
Caption: Input parameters for qNMR purity calculation.
Methodology:
-
Reagents and Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)[9]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
Acquisition Time: Typically 3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.
-
Calculate the purity using the following formula:[10]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For amino acids like this compound, a derivatization step is necessary to increase their volatility.
Experimental Workflow:
Caption: GC-MS workflow for impurity analysis.
Methodology:
-
Reagents and Materials:
-
This compound sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Acetonitrile)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg).
-
Add the internal standard.
-
Add 100 µL of BSTFA and 50 µL of acetonitrile.
-
Heat the mixture at 70°C for 60 minutes in a sealed vial.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of impurities.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected derivatives (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and by running standards if available.
-
Quantify impurities by comparing their peak areas to the peak area of the internal standard.
-
Non-Aqueous Titration for Assay
This is a classic acid-base titration method performed in a non-aqueous solvent to determine the total basicity or acidity of a sample. For this compound, the carboxylic acid group can be titrated with a strong base in a non-aqueous medium.
Methodology:
-
Reagents and Materials:
-
This compound sample
-
Perchloric acid in glacial acetic acid (0.1 N), standardized
-
Glacial acetic acid
-
Crystal violet indicator
-
-
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.
-
Perform a blank titration with 50 mL of glacial acetic acid and the indicator.
-
-
Calculation:
-
Calculate the purity using the following formula:
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N = Normality of the titrant
-
MW = Molecular weight of this compound (129.16 g/mol )[11]
-
w = Weight of the sample (g)
-
-
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for assessing the purity of this compound. The choice of method will depend on the specific purity attribute being evaluated (chemical, enantiomeric, or volatile impurities). For a complete characterization, a combination of these techniques is recommended. All methods should be properly validated to ensure they are suitable for their intended purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. impactfactor.org [impactfactor.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. This compound | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-L-proline Catalyzed Reactions
Welcome to the technical support center for N-Methyl-L-proline and related proline-catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes, with a primary focus on improving reaction yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Reaction Yield or Poor Conversion
Question: My this compound catalyzed reaction is showing low conversion, resulting in a poor yield. What are the potential causes and how can I fix this?
Answer: Low yield is a frequent challenge that can originate from several factors. A systematic approach is the best way to diagnose and solve the issue.
Potential Causes & Solutions:
-
Catalyst Quality and Activity: The catalyst may be inactive or degraded. This compound and its parent compound, L-proline, are sensitive to moisture and air.[1]
-
Troubleshooting Step: Ensure the catalyst has been stored under an inert atmosphere and handled with anhydrous techniques.[1] If degradation is suspected, consider using a fresh batch of the catalyst.
-
-
Solvent Choice: The solvent is critical as it affects catalyst solubility, stability, and the reaction's transition state.[1][2][3] this compound's parent, L-proline, has limited solubility in many common organic solvents.[1][4]
-
Reaction Temperature: Many organocatalytic reactions are highly sensitive to temperature.
-
Troubleshooting Step: While lower temperatures often improve selectivity, they can decrease the reaction rate.[1] Conversely, if the conversion is low, a modest increase in temperature may improve the yield, but this must be balanced against potential decreases in selectivity.
-
-
Substrate or Reagent Inhibition: Impurities in your starting materials or reagents, or even certain functional groups on the substrates themselves, can poison the catalyst.[1]
-
Troubleshooting Step: Purify all starting materials and ensure reagents are of high purity. Dry all solvents and reagents rigorously before use.[1]
-
-
Insufficient Ketone Excess (Aldol Reactions): In proline-catalyzed aldol reactions, a common issue is the need for a large excess of the ketone donor to achieve a good yield.[4]
-
Troubleshooting Step: While aiming for sustainability by reducing ketone excess is a valid goal, you may need to increase the equivalents of the ketone to drive the reaction to completion.[4]
-
Issue 2: Significant Side Product Formation or Low Selectivity
Question: My reaction is proceeding, but I'm observing significant side product formation and/or low stereoselectivity (e.g., low % ee or dr). How can I improve this?
Answer: Poor selectivity indicates that the desired reaction pathway is not being sufficiently favored. Fine-tuning the reaction conditions is key to resolving this.
Potential Causes & Solutions:
-
Reaction Temperature: As mentioned, temperature is a critical parameter.
-
Water Content: The presence of water can be a double-edged sword. While anhydrous conditions are generally recommended to prevent catalyst deactivation, controlled amounts of water can sometimes improve stereoselectivity in certain proline-catalyzed reactions.[1][4]
-
Troubleshooting Step: If running under strictly anhydrous conditions, consider the controlled addition of a small amount of water as an additive. Conversely, if your reaction is wet and selectivity is poor, ensure all components are rigorously dried.[1]
-
-
Solvent Effects: The solvent profoundly influences the stereochemical outcome.[3][7] For example, in proline-catalyzed aldol reactions, enantiomeric ratios can vary significantly simply by changing the solvent.[2][7]
-
Additives: The use of co-catalysts or additives can tune the reactivity and selectivity of the catalyst.[4]
-
Troubleshooting Step: Depending on the specific reaction, consider adding acidic or basic additives. For instance, chiral additives like substituted imidazoles have been shown to form supramolecular complexes with L-proline that improve reaction rate and selectivity.[8]
-
Issue 3: Catalyst Degradation and Recycling
Question: My catalyst appears to be degrading during the reaction or when I attempt to recycle it. What causes this and how can I prevent it?
Answer: Catalyst degradation is a key concern for process efficiency and cost-effectiveness. Understanding the degradation pathways is crucial for prevention.
Potential Degradation Pathways & Prevention:
-
Hydrolysis: this compound and related catalysts can be sensitive to water, which can lead to hydrolysis and deactivation.[1]
-
Prevention: Ensure all reagents and solvents are thoroughly dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
-
Oxidative Decomposition: Although less common, oxidative pathways can also lead to catalyst degradation.
-
Prevention: Degas solvents prior to use and maintain an inert blanket over the reaction mixture.[1]
-
-
Immobilization for Recycling: To improve stability and ease of recycling, consider immobilizing the catalyst on a solid support like silica.[1] This allows for simple filtration to recover the catalyst, which can then be washed, dried, and reused.
Quantitative Data Summary
The choice of solvent has a profound impact on yield and selectivity in proline-catalyzed reactions. The following table summarizes the effect of different solvents on a model aldol reaction.
Table 1: Solvent Effects on the Proline-Catalyzed Aldol Reaction of Cyclopentanone and 4-Nitrobenzaldehyde
| Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Ratio (er) |
| Hexane | Low | 1:2 | 65:35 |
| Acetonitrile | Moderate | 1:1.5 | 88:12 |
| Methanol | High | 3:1 | 70:30 |
| DMSO | High | 1:1.2 | 95:5 |
Data compiled from multivariate exploration studies on proline catalysis.[2][7]
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding this compound catalyzed reactions.
Caption: A troubleshooting workflow for optimizing reaction yield.
Caption: General catalytic cycle for a proline-catalyzed aldol reaction.
Caption: Potential pathways for catalyst deactivation.
Detailed Experimental Protocols
This section provides a general, adaptable protocol for a common reaction catalyzed by L-proline, which can be modified for this compound.
Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
(S)-Proline (or this compound) (10-20 mol%)
-
Aldehyde (1.0 equiv, 0.25 mmol)
-
Ketone (5.0 equiv, 1.25 mmol)
-
Anhydrous Solvent (e.g., DMSO, DMF, or CH₂Cl₂) (0.5 - 2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the catalyst (e.g., 10 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent, followed by the ketone (e.g., 5.0 equiv).[1][9] Stir the mixture until the catalyst dissolves.
-
Cooling (Optional but Recommended for Selectivity): Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate bath.[9]
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the stirred solution.[9]
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Reactions can take anywhere from a few hours to 72 hours.[9]
-
Work-up: Once the reaction is complete (or has reached a plateau), quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1][9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).[9]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Enantioselectivity in N-Methyl-L-proline Catalysis
Welcome to the Technical Support Center for N-Methyl-L-proline catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments where low enantioselectivity is observed.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in this compound catalyzed reactions?
Low enantioselectivity can stem from several factors, including suboptimal solvent choice, incorrect reaction temperature, the presence of impurities (especially water), and issues with the catalyst itself (purity, loading). The structure of the substrates can also significantly influence the stereochemical outcome.
Q2: How does the solvent affect the enantioselectivity of the reaction?
The solvent plays a crucial role in shaping the transition state of the reaction, thereby influencing enantioselectivity.[1][2][3][4][5] Polar aprotic solvents like DMSO and DMF are often effective, but the optimal solvent is highly dependent on the specific reaction.[4][6] In some cases, non-polar solvents or solvent mixtures can lead to higher enantiomeric excess (ee).[1][7] For instance, the addition of chloroform (CHCl₃) to a DMSO/acetone system has been shown to improve the enantiomeric ratio.[1][2][4]
Q3: Can additives or co-catalysts be used to improve enantioselectivity?
Yes, the use of additives or co-catalysts can significantly enhance enantioselectivity. Weak acids, such as benzoic acid, are sometimes added to aldol reactions to improve ee.[8][9] Chiral additives, like substituted imidazoles, can form supramolecular complexes with the catalyst, leading to improved selectivity and reaction rates.[10]
Q4: What is the effect of temperature on enantioselectivity?
Generally, lower reaction temperatures favor higher enantioselectivity.[6][8] This is because the transition state leading to the major enantiomer is more stabilized at lower temperatures compared to the transition state for the minor enantiomer. However, reducing the temperature can also decrease the reaction rate, so a balance must be found.[6]
Q5: How can I be sure my this compound catalyst is active and pure?
The purity of the catalyst is critical. Impurities can interfere with the catalytic cycle.[4] If you suspect catalyst deactivation or impurity, consider the following:
-
Purification: Recrystallization of the catalyst can remove impurities.
-
Storage: this compound and its derivatives should be stored under an inert atmosphere, protected from moisture and air, as they can be sensitive.[11]
-
Characterization: Verify the catalyst's identity and purity using standard analytical techniques (NMR, mass spectrometry, etc.).
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
This is a common problem that can often be resolved by systematically optimizing the reaction conditions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | Perform a solvent screen. Start with commonly used polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and then explore non-polar options (e.g., toluene, chloroform) and solvent mixtures.[1][4][6][7] |
| Incorrect Temperature | Lower the reaction temperature. Try running the reaction at 0 °C, -20 °C, or even lower. Be aware that this may require longer reaction times.[6][8] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6] |
| Catalyst Issues | Purity: Purify the this compound via recrystallization.[4] Loading: Vary the catalyst loading (e.g., 5, 10, 20 mol%). Higher loading doesn't always mean higher ee.[6] |
| Substrate Effects | If possible, modify the substrates. For example, introducing bulkier protecting groups can enhance facial selectivity.[6] |
| Need for an Additive | Screen a selection of additives. For aldol-type reactions, consider adding a weak acid like benzoic acid.[8][9] For other reactions, chiral co-catalysts might be beneficial.[10] |
Issue 2: Poor Reproducibility
Inconsistent results can be frustrating. The following steps can help improve the reproducibility of your experiments.
Logical Flow for Ensuring Reproducibility
Caption: Key parameters to control for reproducible experimental outcomes.
| Factor | Recommendation |
| Reagent Quality | Use reagents from the same supplier and batch if possible. Purify starting materials if their purity is questionable. |
| Atmosphere | Always conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude moisture and oxygen.[11] |
| Temperature Control | Use a reliable cryostat or cooling bath to maintain a constant temperature. Small fluctuations can impact selectivity. |
| Addition of Reagents | Add reagents, especially the limiting one, slowly and at a controlled rate using a syringe pump. |
| Stirring | Maintain a consistent and efficient stirring rate to ensure the reaction mixture is homogeneous. |
| Workup Procedure | Standardize the quenching and extraction procedures to avoid variability in product isolation. |
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from various studies on proline-catalyzed reactions, which can serve as a guide for optimizing your this compound catalyzed reactions.
Table 1: Effect of Solvent on Enantiomeric Ratio (er) in a Proline-Catalyzed Aldol Reaction
| Solvent | Enantiomeric Ratio (er) |
| Hexane | 65:35 |
| Methanol | Racemic |
| Acetonitrile | 95:5 (approx.) |
| DMSO | 95:5 |
| Chloroform/DMSO/acetone | Increased er |
Data adapted from studies on proline and its derivatives.[1][2]
Table 2: Effect of Additives on Enantioselectivity (% ee) in an L-proline Catalyzed Aldol Reaction
| Additive | % ee |
| None | Varies |
| Benzoic Acid | Can improve ee |
| Chiral Imidazoles | Significantly improved selectivity |
| DNP (in acetone at -10 °C) | 30% |
Data adapted from various L-proline catalyzed reactions.[8][9][10]
Experimental Protocols
General Protocol for an this compound Catalyzed Aldol Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
Reaction Setup Workflow
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. benchchem.com [benchchem.com]
N-Methyl-L-proline catalyst stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of N-Methyl-L-proline as an organocatalyst. The information is designed to help you diagnose and resolve problems related to catalyst stability and degradation, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is sluggish or not proceeding to completion. What are the potential causes related to the catalyst?
A1: Several factors related to the this compound catalyst could be contributing to poor reaction performance:
-
Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture and air.
-
Insufficient Catalyst Loading: The catalytic amount may be too low for the specific reaction. While typical loadings range from 5-20 mol%, optimization may be required for your specific substrates and conditions.
-
Poor Solubility: this compound's solubility can vary significantly depending on the solvent system.[1] If the catalyst is not adequately dissolved, its effective concentration in the reaction mixture will be low, leading to reduced reaction rates. Consider using more polar aprotic solvents like DMSO or DMF where proline derivatives often show better solubility.[1]
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. Acidic or basic impurities can neutralize the catalyst, while other functional groups might irreversibly bind to it.
Q2: I am observing significant side product formation in my this compound catalyzed reaction. How can I improve selectivity?
A2: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway:
-
Temperature Control: Many organocatalytic reactions are highly sensitive to temperature. Lowering the reaction temperature can often enhance stereoselectivity, although this may require longer reaction times.[1]
-
Solvent Effects: The choice of solvent can significantly influence the transition state energies of competing reaction pathways. A solvent screen is recommended to identify the optimal medium for your desired transformation.
-
Water Content: The presence of water can be either detrimental or beneficial depending on the specific reaction. While anhydrous conditions are generally recommended to prevent potential side reactions, controlled amounts of water can sometimes enhance stereoselectivity in proline-catalyzed reactions.[1]
Q3: My this compound catalyst appears to be degrading during the reaction or upon attempted recycling. What are the common degradation pathways?
A3: While specific studies on this compound are limited, degradation in proline-based systems can occur through several mechanisms:[1]
-
Oxidative Decomposition: The pyrrolidine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to ring-opening or other structural modifications that deactivate the catalyst. To prevent this, it is advisable to degas solvents and maintain an inert atmosphere over the reaction.[1]
-
Formation of Inactive Adducts: The catalyst can form stable, inactive adducts with substrates, products, or byproducts. For example, in reactions involving aldehydes or ketones, the formation of oxazolidinone-type structures can be a deactivation pathway.
-
Reaction with Aldehydes: If formaldehyde or other reactive aldehydes are present (e.g., as impurities or byproducts), they can react with the N-terminal proline structure to form bicyclic aminals, effectively taking the catalyst out of the catalytic cycle.
Q4: Can I recycle my this compound catalyst? What are the best practices?
A4: Recycling homogeneous catalysts like this compound can be challenging due to difficulties in separating them from the reaction mixture. However, several strategies can be employed:
-
Aqueous Extraction: Since this compound is water-soluble, it can often be separated from the organic product by performing an aqueous wash of the reaction mixture. The aqueous layer containing the catalyst can then be concentrated, and the recovered catalyst can be dried and reused.
-
Immobilization: For improved recyclability and stability, this compound can be immobilized on a solid support, such as silica gel.[1] This allows for easy recovery of the catalyst by simple filtration.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in this compound catalyzed reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity | - Ensure the catalyst has been stored properly under an inert atmosphere. - Use a fresh batch of catalyst. - Purify the catalyst if its quality is uncertain. |
| Poor Catalyst Solubility | - Perform a solvent screen to find a suitable solvent where the catalyst is fully soluble. - Consider using co-solvents to improve solubility.[1] | |
| Catalyst Poisoning | - Purify starting materials and reagents. - Use high-purity, dry solvents. | |
| Inappropriate Reaction Conditions | - Optimize catalyst loading. - Vary the reaction temperature. | |
| Low Selectivity (Stereo- or Regio-) | Suboptimal Temperature | - Screen a range of temperatures; lower temperatures often improve stereoselectivity.[1] |
| Incorrect Solvent Choice | - Conduct a solvent screen to evaluate the effect on selectivity. | |
| Presence of Water | - If anhydrous conditions are intended, ensure all reagents and glassware are thoroughly dried. - If applicable, systematically add controlled amounts of water to investigate its effect on selectivity.[1] | |
| Catalyst Degradation | Oxidative Decomposition | - Degas the solvent prior to use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] |
| Formation of Inactive Adducts | - Carefully control the stoichiometry of the reactants. | |
| Incompatible Reagents | - Review the compatibility of all reagents with the catalyst. Avoid strongly acidic, basic, or oxidizing conditions if possible. |
Quantitative Data on Catalyst Stability
Specific quantitative data on the stability of this compound under various conditions is not extensively available in the reviewed literature. The following table provides an illustrative summary of expected stability based on general principles of proline-based catalysts. Researchers should perform their own stability studies for their specific reaction conditions.
| Parameter | Condition | Expected Stability of this compound | Potential Degradation Products |
| Temperature | < 0 °C | High | - |
| 0 - 50 °C | Generally Good | Minimal degradation | |
| > 50 °C | Moderate to Low | Increased rate of oxidative decomposition, potential for decarboxylation at very high temperatures. | |
| Solvent | Aprotic Polar (e.g., DMSO, DMF) | Good | Solvent-adducts (less common) |
| Protic (e.g., Methanol, Water) | Moderate | Potential for side reactions depending on substrates | |
| Non-polar (e.g., Toluene, Hexane) | Poor (due to low solubility) | - | |
| pH | Neutral (pH ~7) | High | - |
| Acidic (pH < 5) | Moderate | Protonation of the carboxylate may alter catalytic activity. | |
| Basic (pH > 9) | Moderate to Low | Deprotonation can affect the catalytic cycle; potential for base-catalyzed degradation pathways. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | - |
| Air (Oxygen) | Moderate to Low | Oxidative degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified stress period, cool the samples to room temperature and neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify any degradation products.
Protocol 2: Monitoring this compound Concentration During a Reaction by HPLC
This protocol describes a method to monitor the concentration of the this compound catalyst over the course of a reaction.
-
Method Development: Develop an HPLC method capable of separating this compound from starting materials, products, and byproducts. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a low wavelength (e.g., 210 nm) is often suitable for amino acid derivatives.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Reaction Sampling: At various time points during your reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent to a concentration within the range of your calibration curve. Filter the sample to remove any particulate matter.
-
HPLC Analysis: Inject the prepared sample into the HPLC and determine the peak area of this compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the sample, and from this, calculate the amount of catalyst remaining in the reaction mixture at each time point.
Visualizations
Caption: Potential degradation pathways for this compound catalyst.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: N-Methyl-L-proline in Asymmetric Catalysis
Welcome to the technical support center for N-Methyl-L-proline. This resource is tailored for researchers, scientists, and drug development professionals to identify and minimize side reactions during its use as an organocatalyst. Below, you will find frequently asked questions and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over L-proline as an organocatalyst?
This compound, a tertiary amine, offers several potential advantages over its secondary amine counterpart, L-proline. The N-methyl group can enhance solubility in less polar organic solvents and its increased steric bulk can influence the transition state, sometimes leading to different or improved stereoselectivity in certain reactions. Furthermore, the electronic effect of the methyl group increases the nucleophilicity of the nitrogen, which can affect the rate of enamine formation.
Q2: I am observing low enantioselectivity in my this compound catalyzed reaction. What are the common causes?
Low enantioselectivity is a frequent issue in organocatalysis and can be attributed to several factors. The primary causes include:
-
Catalyst Purity: The presence of impurities, including residual L-proline or enantiomeric impurities in the this compound, can lead to competing and non-selective reaction pathways.
-
Water Content: While some proline-catalyzed reactions tolerate water, excess water can lead to the hydrolysis of the enamine and iminium intermediates, promoting non-catalyzed background reactions that are not stereoselective.[1]
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess (ee).
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. An inappropriate solvent can lead to poor stereocontrol.
Q3: My reaction is sluggish or incomplete. What factors related to this compound could be responsible?
Several factors can lead to a slow or incomplete reaction:
-
Catalyst Inactivity: Improper storage or handling can lead to catalyst degradation. This compound, as a tertiary amine, can be susceptible to oxidation over time.
-
Steric Hindrance: The increased steric bulk of the N-methyl group compared to the N-H of L-proline can sometimes hinder the approach of bulky substrates, slowing down the reaction rate.
-
Substrate Inhibition: Certain functional groups on the substrates or impurities in the reagents might interact with the catalyst in a non-productive manner, effectively inhibiting the catalytic cycle.
Q4: What are the most common side reactions when using this compound as a catalyst, and how can they be minimized?
Common side reactions are often analogous to those seen with L-proline catalysis and include:
-
Self-Condensation of the Substrate: Aldehydes, in particular, can undergo self-aldol reactions.[2] This can be minimized by the slow addition of the aldehyde to the reaction mixture.
-
Product Racemization: The desired chiral product may racemize under the reaction conditions, especially if the conditions are too harsh (e.g., high temperature, strong acid/base). Lowering the reaction temperature can mitigate this.
-
Parasitic Equilibria (Oxazolidinone Formation): While more relevant for L-proline, where the N-H is present, analogous unproductive interactions between the catalyst and carbonyl substrates can occur, sequestering the catalyst.[3]
-
Hydrolysis of Intermediates: The key enamine and iminium intermediates in the catalytic cycle are susceptible to hydrolysis, which terminates the cycle and reduces yield.[4][5] Ensuring anhydrous conditions (unless water is known to be beneficial for the specific reaction) is crucial.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Degradation | • Ensure the catalyst is stored under an inert atmosphere and away from light. • Use freshly purchased or purified catalyst. |
| 2. Inappropriate Solvent | • Perform a solvent screen. Start with common solvents for proline catalysis like DMSO, DMF, or chlorinated solvents. | |
| 3. Insufficient Reaction Time | • Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature | • Lower the reaction temperature (e.g., to 0 °C or -20 °C) to enhance stereocontrol. |
| 2. Presence of Water | • Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| 3. Racemization of Product | • Check the stability of the product under the reaction conditions. Consider a milder workup procedure. | |
| Formation of Multiple Products | 1. Substrate Self-Condensation | • For aldehyde substrates, use a slow-addition technique with a syringe pump. |
| 2. Catalyst-Promoted Decomposition | • Lower the catalyst loading. • Decrease the reaction temperature. | |
| 3. Non-selective Background Reaction | • Ensure the reaction does not proceed significantly without the catalyst. If it does, lower the temperature. |
Key Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a general methodology for the this compound catalyzed asymmetric aldol reaction between an aldehyde and a ketone. Optimization for specific substrates is recommended.
Materials:
-
This compound (≥98% purity)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, used in excess)
-
Anhydrous solvent (e.g., DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Addition of Reactants: Under a nitrogen atmosphere, add the anhydrous solvent (e.g., DMSO, 1.0 mL) and the ketone (2.5 mmol, 5.0 equiv). Stir the mixture until the catalyst dissolves.
-
Initiation: Add the aldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Catalytic Cycle and Potential Side Reactions
Caption: Catalytic cycle of this compound with key side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in experiments.
References
Technical Support Center: Optimizing N-Methyl-L-proline Catalyzed Aldol Reactions
Welcome to the technical support center for N-Methyl-L-proline catalyzed aldol reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My this compound catalyzed aldol reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions:
-
Catalyst Quality and Loading: The purity of this compound is critical. Impurities can inhibit the catalytic cycle. Ensure you are using a high-purity catalyst. The catalyst loading is also important; too little may result in a slow or stalled reaction.
-
Troubleshooting Step: Verify the purity of your this compound. If necessary, purify it by recrystallization. Consider increasing the catalyst loading, typically in the range of 5-30 mol%.
-
-
Solvent Choice: The solvent has a profound effect on the reaction rate and yield. A suboptimal solvent can lead to poor solubility of the catalyst or reactants, or it may not effectively stabilize the transition state.
-
Troubleshooting Step: Conduct a solvent screen. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often effective. In some cases, chlorinated solvents like dichloromethane (DCM) or chloroform can also yield good results.[1] Protic solvents such as methanol can sometimes lead to poor stereocontrol or reactivity.[2]
-
-
Reaction Time and Temperature: Aldol reactions can be slow, especially at lower temperatures which are often used to improve stereoselectivity.
-
Troubleshooting Step: Monitor the reaction progress over time using techniques like TLC or NMR. If the reaction is stalling, consider increasing the reaction time or temperature. Be aware that increasing the temperature may negatively impact enantioselectivity and diastereoselectivity.
-
-
Water Content: While trace amounts of water can sometimes be beneficial by preventing catalyst deactivation through oxazolidinone formation, excess water can slow down or inhibit the reaction.[3]
-
Troubleshooting Step: If using anhydrous solvents, ensure they are properly dried. If the reaction is known to be sensitive to water, perform it under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, for some proline-catalyzed reactions, the addition of a controlled amount of water has been shown to be beneficial.[4]
-
-
Reactant Quality: The purity of the aldehyde and ketone is also important. Impurities can lead to side reactions or catalyst inhibition.
-
Troubleshooting Step: Purify the aldehyde and ketone prior to use, for example, by distillation or column chromatography.
-
Poor Enantioselectivity (% ee) or Diastereoselectivity (dr)
Question: I am obtaining the desired aldol product, but with low enantiomeric excess (% ee) or diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Poor stereoselectivity is a frequent challenge in asymmetric catalysis. The choice of solvent and reaction temperature are critical factors to address.
Potential Causes & Solutions:
-
Solvent Effects: The solvent plays a crucial role in defining the transition state geometry, which directly influences the stereochemical outcome. The enantiomeric ratio (er) can vary significantly with the solvent, for example, from 67:33 to 88:12 in different solvents for proline-catalyzed reactions.[5] In some cases, the choice of solvent can even lead to the formation of the opposite enantiomer.
-
Troubleshooting Step: A comprehensive solvent screen is highly recommended. Test a range of solvents with varying polarities and coordinating abilities, such as DMSO, chloroform, acetone, DCM, and hexane.[5][1] Solvent mixtures, like DMSO/acetone with chloroform, have also been shown to enhance the enantiomeric ratio.[5]
-
-
Reaction Temperature: Lowering the reaction temperature generally leads to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Troubleshooting Step: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or lower). Be mindful that this will likely increase the required reaction time.
-
-
Catalyst Purity: As with yield, the purity of the this compound catalyst is paramount for achieving high stereoselectivity.
-
Troubleshooting Step: Ensure the use of a high-purity catalyst.
-
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve stereoselectivity.
-
Troubleshooting Step: While less common for standard this compound catalysis, you can explore literature for similar reaction systems where additives have been successfully employed.
-
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize the impact of different solvents on the yield, enantioselectivity, and diastereoselectivity of proline-catalyzed aldol reactions, based on literature data. Note that the specific outcomes can be highly dependent on the substrates used.
Table 1: Effect of Single Solvents on a Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (anti:syn) |
| DMSO | High | High (e.g., 95:5 er)[1] | Varies |
| Chloroform | Moderate to High | Good to High | Varies |
| Acetone | Moderate | Moderate to Good | Varies |
| DCM | Moderate | Moderate to Good | Varies |
| Hexane | Low to Moderate | Low (e.g., 65:35 er)[1] | Can favor syn-product[6] |
| Methanol | Varies | Low to Moderate | Can favor anti-product[6] |
| Water | Low Reactivity | High | Varies |
Table 2: Effect of Solvent Mixtures and Additives
| Solvent System | Effect on Outcome | Reference |
| DMSO/Acetone + Chloroform | Increased reaction speed and enantiomeric ratio. | |
| Methanol/Water | Can be an effective medium, balancing reactivity and selectivity. | [2][4] |
| Ionic Liquids | Can allow for catalyst recycling with good yield and stereoselectivity. | [7] |
Experimental Protocols
General Protocol for this compound Catalyzed Aldol Reaction
This protocol provides a general starting point for optimizing your reaction. The specific amounts and conditions should be adjusted based on your substrates and the desired outcome.
-
Preparation:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 10-20 mol%).
-
Add the chosen solvent (e.g., 0.5 mL).
-
Stir the mixture for a few minutes to dissolve the catalyst.
-
-
Reaction Setup:
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously for the desired time (e.g., 24-72 hours).
-
Monitor the progress of the reaction by TLC or by taking small aliquots for NMR or GC analysis.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common issues in this compound catalyzed aldol reactions.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for this compound catalyzed aldol reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing racemization during N-Methyl-L-proline synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of N-Methyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in this compound synthesis?
A1: Racemization is the process where an enantiomerically pure substance, like L-proline, converts into a mixture containing both of its enantiomers (L- and D-proline). In the context of this compound, this results in a mixture of this compound and N-Methyl-D-proline. This is highly problematic in pharmaceutical development because often only one enantiomer is biologically active and responsible for the desired therapeutic effect.[1] The other enantiomer can be inactive, have different effects, or even be toxic.[1] Therefore, maintaining the stereochemical integrity of the starting L-proline is critical for the safety and efficacy of the final drug product.[2]
Q2: What is the primary chemical mechanism that leads to the racemization of proline?
A2: The racemization of proline occurs at its alpha-carbon (the carbon atom bonded to both the carboxyl and amino groups). The process is initiated by the removal of the proton from this alpha-carbon by a base. This deprotonation forms a planar carbanion or enolate intermediate.[3] Because this intermediate is flat, the subsequent reprotonation can occur from either face of the molecule with roughly equal probability, leading to a mixture of both L- and D-enantiomers and a loss of optical purity.[3] Conditions that favor the formation and stability of this planar intermediate, such as high temperatures or the presence of strong bases, increase the rate of racemization.
Q3: Which experimental factors are known to increase the risk of racemization during the N-methylation of L-proline?
A3: Several factors during the synthesis can promote racemization:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation at the alpha-carbon, accelerating racemization.[1][4]
-
Strong Bases: The use of strong bases can readily abstract the alpha-proton, facilitating the formation of the planar enolate intermediate.
-
Harsh pH Conditions: Exposing the product to either strong acids or bases during the reaction or subsequent workup steps can lead to racemization.[1]
-
Solvent Choice: The polarity and properties of the solvent can influence the stability of the transition states involved in both the desired methylation reaction and the undesired racemization pathway.[1][4]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization, even if the rate is slow, can lead to a significant loss of enantiomeric purity over time.
Q4: How can I detect and quantify the extent of racemization in my this compound product?
A4: Detecting and quantifying the D-enantiomer in your final product requires a chiral analytical method. The most common technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6]
-
Derivatization: Since proline and its N-methyl derivative lack a strong UV chromophore, they often need to be derivatized before analysis to allow for sensitive UV or fluorescence detection.[6][7] A common derivatizing agent is benzoyl chloride or 4-chloro-7-nitrobenzofurazan (NBD-Cl).[5][8]
-
Chiral HPLC Analysis: The derivatized sample is then injected onto a chiral HPLC column (e.g., CHIRALPAK or CHIRALCEL series) which can separate the L- and D-enantiomers into two distinct peaks.[5][6][8]
-
Quantification: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks.
Chiral Gas Chromatography (GC) after a two-step derivatization (esterification followed by acylation) is another effective method for analyzing the enantiomeric purity of proline.[7]
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to a loss of enantioselectivity during this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Harsh Reaction Conditions: High temperatures or the use of a strong base (e.g., LDA at elevated temperatures) can promote the formation of the planar enolate intermediate, leading to racemization.[1][4] | Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below). While this may slow the reaction rate, it significantly disfavors the racemization pathway.[1] Use a Milder Base: If a base is required, select a weaker, non-nucleophilic base and use it in stoichiometric amounts. |
| Inappropriate Methylating Agent: Highly reactive methylating agents (e.g., methyl iodide with a strong base) can create harsh conditions that lead to side reactions and racemization. | Choose a Milder Method: Employ reductive amination. This common and mild method involves reacting L-proline with formaldehyde to form an intermediate, which is then reduced in situ with a reducing agent like sodium borohydride, catalytic hydrogenation (H₂/Pd/C), or similar hydrides.[9] This pathway generally avoids harsh basic conditions. | |
| Unsuitable Solvent: The solvent can stabilize the transition state leading to racemization. Aprotic polar solvents like DMF can sometimes promote racemization, especially in combination with certain reagents.[1][10][11] | Screen Solvents: Test a range of solvents. Less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be effective alternatives.[10][11] In some cases, solvent mixtures may provide the best balance of reactivity and stereochemical retention.[4] | |
| Product racemizes during workup or purification. | Harsh pH Conditions During Extraction: Exposing the chiral product to strong acids or bases during aqueous workup can cause racemization.[1] | Use Buffered Solutions: Quench the reaction and perform extractions using buffered aqueous solutions (e.g., saturated ammonium chloride for quenching or phosphate buffers) to maintain a near-neutral pH.[1] |
| Racemization on Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive compounds, including amino acid derivatives, during column chromatography.[1] | Neutralize Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%) before loading the sample.[1] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica for purification.[1] |
Data Presentation: N-Methylation and Racemization Control
While direct comparative studies on racemization for various N-methylation methods of L-proline are sparse, the following table summarizes strategies and their potential for maintaining stereochemical integrity based on analogous reactions and established principles.
| Method | Reagents | Typical Conditions | Racemization Risk | Key Considerations |
| Reductive Amination | L-proline, Formaldehyde, H₂/Pd-C | Methanol or water, Room temperature, 1 atm H₂ | Low | A clean and widely used industrial method. The conditions are mild and generally do not promote racemization.[9] |
| Eschweiler-Clarke Reaction | L-proline, Formaldehyde, Formic Acid | Heating (reflux) | Moderate to High | While classic, this method often requires elevated temperatures, which significantly increases the risk of racemization.[4] |
| Methyl Iodide with Base | L-proline, Methyl Iodide, Base (e.g., K₂CO₃, NaH) | Aprotic solvent (e.g., DMF, THF) | Variable | Racemization risk is highly dependent on the base strength and temperature. Strong bases like NaH increase the risk substantially. |
| Biocatalytic Amidation (as an alternative principle) | L-proline, Ammonia, Immobilized Lipase | Organic solvent (e.g., 2-methyl-2-butanol), 70°C | None | Enzymatic methods are highly stereospecific and offer a racemization-free alternative for related transformations, highlighting the potential of biocatalysis.[12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Low Racemization)
This protocol is adapted from methodologies known to preserve stereochemistry.[9]
-
Dissolution: Dissolve L-proline (1.0 eq) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).
-
Formaldehyde Addition: To this suspension, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise while stirring.
-
Hydrogenation: Securely attach the reaction flask to a hydrogenation apparatus. Purge the flask with hydrogen gas and then maintain it under a hydrogen atmosphere (1 atm or slightly above) using a balloon.
-
Reaction: Vigorously stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general procedure for derivatization and analysis.[5][8]
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound (approx. 1 mg) and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Derivatization (using Benzoyl Chloride):
-
To the sample solution, add 0.5 mL of 2M sodium hydroxide solution.
-
Add 10 µL of benzoyl chloride.
-
Vortex the mixture vigorously for 1-2 minutes until the smell of benzoyl chloride disappears.
-
Neutralize the solution by adding 0.5 mL of 2M hydrochloric acid.
-
Dilute the solution to a final concentration suitable for HPLC analysis (e.g., with the mobile phase).
-
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CHIRALCEL OX-3R or similar).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% phosphoric acid solution) and an organic modifier (e.g., acetonitrile).[5] The exact ratio should be optimized for the specific column.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-35 °C.[5]
-
Detection: UV detector at a suitable wavelength for the derivative (e.g., 210 nm for the benzoyl derivative).[5]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_L - Area_D| / (Area_L + Area_D)) * 100.
Visualizations
Caption: Mechanism of proline racemization via a planar enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. molecular structure - Planar transition-state of proline racemization facilitated by proline racemase - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 12. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Troubleshooting guide for N-Methyl-L-proline in peptide coupling
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of N-Methyl-L-proline and other N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are coupling reactions involving this compound so challenging?
A1: The primary difficulty in coupling N-methylated amino acids like this compound stems from steric hindrance.[1][2][3] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][3] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[1][3] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or repeated couplings to ensure complete incorporation.[1][4]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[1][4][5] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[1][5] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][4][6] For particularly difficult couplings, such as joining an N-methyl amino acid to another N-methyl amino acid, PyAOP can be very effective.[5]
Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?
A3: Deletion sequences are a direct consequence of incomplete coupling reactions.[1][5] To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU or PyAOP can significantly improve coupling efficiency.[1][5]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1]
-
Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can help push the reaction forward.[7]
-
Monitor coupling completion: Use an appropriate test, like the bromophenol blue test, to ensure the reaction is complete before proceeding to the next step.[1][4]
Q4: The standard ninhydrin (Kaiser) test is not working to monitor my coupling reaction. What should I use?
A4: The ninhydrin test is not effective for monitoring couplings to secondary amines, such as this compound, as they do not produce the characteristic blue color.[4][8] The recommended alternative is the bromophenol blue test , which accurately monitors the presence of free amines (both primary and secondary) on the resin.[1][4][5] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[4][5] Other alternatives for secondary amines include the isatin or chloranil tests.[8]
Q5: I am concerned about epimerization of this compound during synthesis. How can this be minimized?
A5: Epimerization, the conversion of an amino acid from one stereoisomer to another, is a risk during the activation step of peptide synthesis, especially under basic conditions.[9][10] While proline itself is generally resistant to racemization, the harsh conditions required for coupling hindered N-methylated amino acids can increase the risk for adjacent residues.[6][11] To suppress epimerization:
-
Use additives: Employing additives like HOAt (1-Hydroxy-7-azabenzotriazole) can help reduce racemization.[1][6]
-
Control pre-activation time: For reagents like HATU/DIPEA, keep pre-activation times to a minimum.[1]
-
Choose the right base: In cases with a high risk of racemization, a weaker base like sym-collidine may be preferable to DIPEA or NMM.[6]
-
Optimize temperature: Avoid unnecessarily high temperatures, which can accelerate the rate of epimerization.[11]
Q6: What other side reactions should I be aware of when working with this compound?
A6: Besides incomplete couplings and epimerization, other potential side reactions include:
-
Diketopiperazine (DKP) formation: This can occur, particularly in Fmoc-SPPS, leading to chain termination. Using a 2-chlorotrityl chloride resin can help reduce DKP formation due to its steric bulk.[1][11]
-
Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).[1]
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Typical Reaction Time | Expected Yield/Purity | Key Considerations |
| HBTU / HCTU | 1 - 2 hours | Can be low (<50-70%) for N-methylated residues.[5] | Often ineffective for hindered couplings; may require double coupling.[1][4] |
| HATU | 30 - 60 minutes | High yields, often quantitative.[5] | Faster reaction rates and reduced risk of racemization compared to HBTU/HCTU.[5][6] |
| PyAOP | 1 - 2 hours | Very high and effective for N-methylated amino acids.[5] | Particularly effective for coupling an N-methyl amino acid onto another N-methyl residue.[1][5] |
| PyBrOP | ~1 hour | High yields reported for N-methylated residues.[5] | Highly reactive; may increase racemization with prolonged coupling times.[6] |
| COMU | ~20 minutes (Microwave) | High purity, often >90%.[5] | Rapid and high-yielding, especially with microwave assistance. Safer handling as it does not contain explosive HOBt/HOAt.[5][6] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol outlines a standard procedure for coupling a protected amino acid onto a resin-bound peptide chain with an N-terminal this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes in a reaction vessel.[4]
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF or NMP to remove all traces of the deprotection solution.
-
Activation Solution Preparation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU (based on resin substitution) in DMF or NMP (approx. 10 mL per gram of resin).[4]
-
Activation: Add 8 equivalents of diisopropylethylamine (DIEA) to the activation solution and mix at room temperature for a maximum of 5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.[4]
-
Reaction: Shake the resin suspension at room temperature for one hour.[4]
-
Monitoring: Remove a small sample of resin, wash it, and perform the Bromophenol Blue test (see Protocol 2) to check for completion.[4]
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin, wash, and repeat steps 6-8 (a "double coupling").[4]
-
Final Wash: Once the coupling is complete (yellow test result), filter the resin and wash thoroughly with DMF, followed by dichloromethane (DCM).[4]
Protocol 2: Bromophenol Blue Test for Coupling Completion
This test is used to detect the presence of unreacted secondary amines, like this compound.[4]
-
Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[4]
-
Sample Preparation: Remove a small sample of the peptide-resin (a few beads) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with methanol to remove any residual reagents and solvents.[4]
-
Testing: Add 2 mL of the bromophenol blue test solution to the washed resin sample.[4]
-
Observation: Observe the color of the suspension.[4]
-
Yellow: Coupling is complete.
-
Blue to Green: Coupling is incomplete. A recoupling step is required.[4]
-
Protocol 3: Analysis of Epimerization by HPLC
This protocol provides a general workflow to quantify the level of epimerization in the final peptide product.
-
Peptide Hydrolysis: Place approximately 1 mg of the purified peptide into a hydrolysis tube. Add 1 mL of 6 M HCl.[11] Seal the tube under vacuum and heat at 110°C for 24 hours.[11]
-
Drying: After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitution: Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[11]
-
Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag suitable for chiral separation (e.g., NBD-Cl).[9][11]
-
HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column. Use a suitable gradient of solvents (e.g., acetonitrile/water with TFA) to separate the D- and L-amino acid enantiomers.[11][12]
-
Quantification: Integrate the peak areas for the D- and L-proline enantiomers. The percentage of epimerization can be calculated from the ratio of the D-isomer peak area to the total (D + L) peak area.[11]
Visualizations
Caption: Troubleshooting workflow for low coupling yields with this compound.
Caption: Steric hindrance from the N-methyl group impeding peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Methyl-L-proline Catalyzed Transformations and the Impact of Water
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on N-Methyl-L-proline catalyzed transformations. The information is tailored for professionals engaged in chemical synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water generally affect this compound catalyzed reactions?
A1: The effect of water in proline-catalyzed reactions is complex and can be concentration-dependent. While extensive data for this compound is limited, principles from L-proline catalysis offer valuable insights. Small amounts of water can be beneficial, potentially increasing enantioselectivity by participating in the transition state. However, excessive water can be detrimental, leading to reduced reaction rates and yields due to factors like catalyst deactivation and competing hydrolysis reactions.
Q2: Can this compound be used in purely aqueous media?
A2: While this compound is soluble in water, running reactions in purely aqueous media can be challenging.[1][2] High concentrations of water can significantly suppress the reaction rate.[3] Often, a co-solvent system, such as methanol/water or DMSO/water, provides a better balance of catalyst solubility, reactant solubility, and reaction efficiency.[4][5]
Q3: What is the key difference in the effect of water on this compound versus L-proline catalysis?
A3: Direct comparative studies on the impact of water on this compound versus L-proline are scarce in publicly available literature. However, we can infer some differences based on their structures. This compound lacks the N-H proton present in L-proline. This proton is often implicated in hydrogen-bonding networks that stabilize transition states, and its absence in this compound may alter the specific interactions with water molecules in the catalytic cycle. The methylation also increases the catalyst's lipophilicity, which could influence its behavior in aqueous/organic solvent mixtures.[1]
Q4: How can I optimize the amount of water in my reaction?
A4: Optimization of water content is crucial and should be determined empirically for each specific transformation. A good starting point is to screen a range of water concentrations, for example, from anhydrous conditions up to a few volume percent. The optimal amount will balance the potential benefits of enhanced enantioselectivity against the risk of reduced reaction rates. For L-proline, mixtures of methanol and water (e.g., 2:1 or 4:1 v/v) have been shown to be effective.[5]
Troubleshooting Guides
Issue 1: Low or no conversion after adding water.
| Potential Cause | Troubleshooting Steps |
| Excessive Water Concentration | High water content can inhibit the formation of the key enamine intermediate, thus stalling the catalytic cycle.[3] Solution: Systematically reduce the amount of water. Consider starting with anhydrous conditions and gradually adding small increments of water (e.g., 0.5, 1, 2 vol %). |
| Catalyst Solubility Issues | While this compound is generally soluble in polar solvents, the presence of other, less polar reactants could affect its overall solubility in a mixed solvent system.[3] Solution: Ensure the catalyst is fully dissolved before adding all reactants. The use of a co-solvent like methanol or DMSO is often recommended.[4] |
| Hydrolysis of Reactants or Products | Water can lead to the hydrolysis of sensitive functional groups on the substrates or products. Solution: Monitor the reaction by TLC or LC-MS for the appearance of hydrolysis byproducts. If observed, reduce the water content or reaction time. |
Issue 2: Decreased enantioselectivity upon addition of water.
| Potential Cause | Troubleshooting Steps |
| Disruption of the Chiral Transition State | While small amounts of water can stabilize the desired transition state through hydrogen bonding, excess water can disrupt this organization, leading to a loss of stereocontrol. Solution: Carefully screen a range of low water concentrations (e.g., 0.1-1.0 vol %). In some L-proline catalyzed reactions, purely aqueous media can surprisingly lead to high enantioselectivity, although with lower conversion.[5] |
| Change in the Rate-Determining Step | The presence of water can alter the kinetics of the reaction, potentially making a non-stereodetermining step rate-limiting. Solution: This is a complex issue that may require detailed kinetic analysis. From a practical standpoint, adjusting other reaction parameters like temperature and catalyst loading in conjunction with water content may be necessary. |
Data Presentation
The following tables summarize quantitative data on the effect of water on L-proline catalyzed aldol reactions, which can serve as a valuable reference for optimizing this compound catalyzed transformations.
Table 1: Effect of Methanol/Water Ratio on the L-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Solvent (MeOH:H₂O) | Time (h) | Conversion (%) | anti/syn | ee (%) anti |
| 1 | 1:0 (Pure MeOH) | 19 | 60 | 80:20 | 85 |
| 2 | 4:1 | 19 | 95 | 88:12 | 98 |
| 3 | 2:1 | 19 | 92 | 87:13 | >99 |
| 4 | 1:1 | 19 | 75 | 86:14 | >99 |
| 5 | 0:1 (Pure H₂O) | 19 | 25 | 85:15 | >99 |
Data adapted from a study on L-proline; similar trends may be observed for this compound but require experimental verification.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Aldol Reaction in a Methanol/Water Co-solvent System
This protocol is a general guideline and should be optimized for specific substrates.
-
To a clean, dry vial, add this compound (0.1 mmol, 10 mol%).
-
Add the desired volume of methanol (e.g., 0.8 mL).
-
Add the desired volume of water (e.g., 0.2 mL for a 4:1 MeOH:H₂O ratio).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the ketone (e.g., cyclohexanone, 2.0 mmol).
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for an this compound catalyzed aldol reaction.
Caption: Simplified catalytic cycle showing the dual role of water.
Disclaimer: The information provided is based on currently available scientific literature, primarily focusing on L-proline as a proxy for this compound where specific data is unavailable. Researchers should use this as a guide and conduct their own optimization experiments.
References
- 1. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 475-11-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: N-Methyl-L-proline Catalyst Loading Optimization
Welcome to the technical support center for N-Methyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues in organic synthesis reactions catalyzed by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound?
A1: The optimal catalyst loading for this compound can vary significantly depending on the specific reaction, substrates, and conditions. However, a general starting range is typically between 5 mol% and 20 mol%.[1] For some highly efficient reactions or with reactive substrates, loadings as low as 0.5-2 mol% may be sufficient, while more challenging transformations might require up to 30 mol%.[2][3] It is always recommended to perform an optimization study to determine the ideal loading for your specific application.
Q2: How does this compound compare to L-proline in terms of catalyst loading?
A2: this compound, due to its tertiary amine structure, can exhibit different solubility and catalytic activity compared to L-proline. The N-methyl group can increase solubility in less polar organic solvents, potentially allowing for lower catalyst loadings in certain solvent systems.[4] However, the lack of the N-H proton means it cannot act as a hydrogen bond donor in the same way as L-proline, which may affect the transition state stabilization and overall efficiency, possibly necessitating higher loadings in some cases. A direct comparison under identical conditions is the best approach to determine the optimal catalyst for a specific reaction.
Q3: Can increasing the catalyst loading of this compound always improve the reaction yield and enantioselectivity?
A3: Not necessarily. While increasing the catalyst loading can lead to a higher reaction rate and improved yield up to a certain point, excessive catalyst loading can sometimes lead to the formation of side products or catalyst aggregation, which may negatively impact both yield and enantioselectivity.[5] It is crucial to find the optimal loading where the reaction proceeds efficiently without promoting undesired pathways.
Q4: What are the key reaction parameters to consider when optimizing this compound loading?
A4: Besides the catalyst loading itself, several other parameters are critical for optimizing the reaction:
-
Solvent: The choice of solvent is crucial as it affects the solubility of the catalyst and reactants, and can influence the stability of the transition state.[1][6]
-
Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.[4][6]
-
Concentration: The concentration of reactants can impact the reaction kinetics and the formation of side products.
-
Water Content: The presence of small amounts of water can sometimes be beneficial, but in other cases, strictly anhydrous conditions are required.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| My reaction is not proceeding, or the yield is very low. What should I check first? | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%). Monitor the reaction progress at each loading to find the optimal amount. |
| Poor Catalyst Solubility: this compound may not be fully dissolved in the chosen solvent, limiting the concentration of the active catalyst.[7] | Screen a range of solvents. This compound is generally soluble in water and methanol, and its solubility in other organic solvents should be tested.[8][9] Consider using a co-solvent to improve solubility. | |
| Catalyst Deactivation: Impurities in the reagents or solvent (e.g., water, acids, bases) could be deactivating the catalyst. | Ensure all reagents and solvents are of high purity and are appropriately dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | While lower temperatures often favor higher enantioselectivity, a very low temperature might completely stall the reaction. Try increasing the temperature incrementally to find a balance between reaction rate and selectivity. |
Issue 2: Low Enantioselectivity (ee)
| Question | Possible Cause | Recommended Solution |
| The reaction is working, but the enantiomeric excess (ee) of my product is low. How can I improve it? | Suboptimal Catalyst Loading: The catalyst loading can influence the stereochemical outcome. | Vary the catalyst loading. Sometimes, a lower or higher loading can favor the desired transition state, leading to improved enantioselectivity.[5] |
| High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower ee.[4] | Decrease the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance enantioselectivity.[4] | |
| Inappropriate Solvent: The solvent plays a critical role in the organization of the transition state.[1] | Perform a solvent screen. Test a range of solvents with varying polarities (e.g., DMSO, DMF, CH2Cl2, Toluene) to find the optimal medium for your reaction.[4] | |
| Presence of Water: Uncontrolled amounts of water can interfere with the catalyst's function and lead to a racemic background reaction.[6] | Ensure strictly anhydrous conditions by using dried solvents and glassware and running the reaction under an inert atmosphere. |
Data Presentation: Impact of Reaction Parameters on Performance
The following tables summarize the general effects of key parameters on reactions catalyzed by proline derivatives. This information can serve as a starting point for the optimization of this compound catalyzed reactions.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading | Reaction Rate | Yield | Enantioselectivity (ee) | Potential Issues |
| Low (1-5 mol%) | Slow | May be low | Can be high | Incomplete conversion |
| Moderate (5-20 mol%) | Moderate to Fast | Often optimal | Often optimal | - |
| High (>20 mol%) | Fast | May decrease | May decrease | Increased side reactions, cost |
Table 2: Influence of Temperature and Solvent on Enantioselectivity
| Parameter | General Trend for Higher Enantioselectivity (ee) |
| Temperature | Lower temperatures generally lead to higher ee.[4][6] |
| Solvent Polarity | Highly dependent on the specific reaction; no universal trend. Aprotic polar solvents like DMSO and DMF are common starting points.[1] |
Experimental Protocols
Representative Protocol: Asymmetric Aldol Reaction Catalyzed by this compound
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone. It should be optimized for specific substrates.
Materials:
-
This compound
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
Anhydrous solvent (e.g., DMSO, 2.0 mL)
-
Anhydrous MgSO4 or Na2SO4
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous solvent and stir until the catalyst is completely dissolved.
-
Add the ketone to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound reactions.
Caption: A typical experimental workflow for an this compound catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. This compound | 475-11-6 [amp.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of N-Methyl-L-proline and L-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric organocatalysis, L-proline has been established as a cornerstone catalyst, lauded for its simplicity, availability, and remarkable ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] This guide provides a detailed comparison of the catalytic performance of L-proline against its N-methylated derivative, N-Methyl-L-proline. The introduction of a methyl group to the proline nitrogen fundamentally alters the catalytic mechanism, leading to significant differences in reactivity and efficacy, particularly in canonical organocatalytic transformations such as the aldol and Mannich reactions.
Mechanism of Catalysis: The Decisive Role of the Secondary Amine
The catalytic prowess of L-proline in reactions such as the aldol condensation stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1] The widely accepted mechanism involves the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of L-proline. The carboxylic acid group then acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde) through hydrogen bonding, guiding the stereochemical outcome of the reaction.[2]
This compound, by contrast, possesses a tertiary amine. This structural modification prevents the formation of the critical enamine intermediate, as there is no proton to be eliminated from the nitrogen atom. Consequently, this compound is generally considered an ineffective catalyst for reactions that proceed via an enamine-based mechanism. While it can be employed as a chiral building block in peptide synthesis or as a ligand in metal-catalyzed reactions, its application as a standalone organocatalyst in aldol or Mannich reactions is not prevalent.[2][3][4]
Quantitative Data Presentation
The following table summarizes the catalytic performance of L-proline in a representative asymmetric aldol reaction. Due to its inefficacy in enamine-based catalysis, comparable quantitative data for this compound in the same reaction is not available in the literature, as it is not considered a viable catalyst for this transformation.
Table 1: Catalytic Performance in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-proline | 30 | DMSO | 68 | 76 (R) | [5] |
| This compound | N/A | N/A | Ineffective | N/A | N/A |
N/A: Not applicable as this compound is not a competent catalyst for this reaction under standard organocatalytic conditions.
Experimental Protocols
General Procedure for L-proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.[5]
Materials:
-
L-proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of L-proline (10–30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24–72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.
Caption: N-Methylation of L-proline prevents the formation of the enamine intermediate.
Caption: Relationship between the N-terminus structure and catalytic activity.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
The Understudied Case of N-Methyl-L-proline: A Comparative Guide to its Enantioselectivity in Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate organocatalyst is a critical step in the development of stereoselective synthetic routes. L-proline has emerged as a foundational catalyst in asymmetric synthesis, with its derivatives being extensively studied to fine-tune reactivity and selectivity. This guide focuses on a specific derivative, N-Methyl-L-proline, to objectively assess its performance in comparison to other well-established organocatalysts. However, a comprehensive review of published experimental data reveals a notable scarcity of studies employing this compound as a primary organocatalyst in key asymmetric transformations.
This lack of extensive research suggests that the N-methylation of the proline amine has a significant, and likely detrimental, effect on its catalytic efficacy in many standard organocatalytic cycles. The secondary amine of L-proline is crucial for the widely accepted enamine-based catalytic mechanism in reactions like aldol, Mannich, and Michael additions. The methylation of this nitrogen alters this mechanistic pathway, which appears to reduce its effectiveness as a catalyst for these transformations.
While direct head-to-head comparative data is limited, this guide will present the available information and provide a broader context on how N-substitution on the proline scaffold influences catalytic outcomes.
Data Presentation: Performance in Asymmetric Reactions
Due to the limited number of studies directly comparing this compound with other organocatalysts under identical conditions, a comprehensive comparative table is not feasible. Research has largely focused on other N-substituted proline derivatives that enhance, rather than diminish, catalytic activity and selectivity.
For context, L-proline and its other derivatives consistently demonstrate high enantioselectivities in various reactions. For instance, in the asymmetric aldol reaction of acetone with p-nitrobenzaldehyde, L-proline can achieve an enantiomeric excess (ee) of 76% with a 68% yield.[1] Derivatives of proline have been synthesized to further improve upon these results, often achieving >90% ee. The lack of similar reported data for this compound in such benchmark reactions is indicative of its lower utility in this context.
Experimental Protocols
Detailed experimental protocols for asymmetric reactions catalyzed by this compound are not widely available in the scientific literature. For comparison, a general protocol for an L-proline catalyzed asymmetric aldol reaction is provided below.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction:
To a stirred solution of the aldehyde (0.25 mmol) and the ketone (1.25 mmol) in a suitable solvent (e.g., DCM, acetone), the organocatalyst (typically 10-20 mol%) is added, sometimes along with an additive (e.g., benzoic acid). The reaction mixture is stirred at a specific temperature (ranging from -10 to 25 °C) for a period of 24 to 72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.[1]
Mandatory Visualization
To illustrate the general workflow of an organocatalytic experiment, the following diagram outlines the key steps from reaction setup to product analysis.
Caption: General experimental workflow for an asymmetric organocatalytic reaction.
The logical relationship between the structure of a proline-based catalyst and its performance is crucial. The presence and nature of the N-substituent directly impact the formation and reactivity of the key enamine intermediate.
Caption: Logical flow of N-substituent effect on catalytic performance.
References
A Mechanistic Investigation of N-Methyl-L-proline Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric organocatalysis, L-proline has emerged as a "simple enzyme" due to its remarkable ability to catalyze a wide array of stereoselective transformations with high efficiency and stereocontrol.[1] Its accessibility, non-toxicity, and bifunctional nature have made it a cornerstone catalyst in modern organic synthesis. This guide provides a mechanistic investigation into reactions catalyzed by N-Methyl-L-proline, offering a comparison with the well-established L-proline and other alternatives. The focus is to elucidate the structural and mechanistic factors that govern catalytic performance, supported by available experimental data.
The Bifunctional Role of L-Proline: A Mechanistic Overview
L-proline's catalytic prowess stems from its unique structure, which combines a secondary amine and a carboxylic acid. This bifunctional arrangement allows it to activate carbonyl compounds through two primary catalytic cycles: the enamine cycle for reactions like aldol and Michael additions, and the iminium ion cycle for reactions such as Mannich reactions.
In a typical L-proline-catalyzed aldol reaction , the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. The carboxylic acid group of another proline molecule (or the same molecule in some proposed mechanisms) then activates the aldehyde electrophile through hydrogen bonding. This activation facilitates a stereocontrolled attack of the enamine on the aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.[2][3]
References
A Comparative Guide to N-Methyl-L-proline and Phase-Transfer Catalysts in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical development and chemical biology. Asymmetric alkylation of prochiral glycine derivatives stands out as a powerful and direct method to access a diverse range of non-proteinogenic amino acids. The choice of catalyst is paramount in achieving high stereoselectivity and yield. This guide provides an objective comparison between two prominent catalytic systems: organocatalysis using N-Methyl-L-proline and phase-transfer catalysis (PTC) employing chiral quaternary ammonium salts, such as those derived from Cinchona alkaloids.
Overview of Catalytic Strategies
This compound , a derivative of the natural amino acid L-proline, operates through an enamine-based catalytic cycle. This organocatalytic approach is lauded for its use of a small, metal-free, and readily available catalyst. It represents a greener and often more cost-effective alternative to metal-based catalysts.
Phase-transfer catalysts , on the other hand, are typically chiral onium salts that facilitate the transfer of a reactant from one phase to another where the reaction occurs. In the context of asymmetric alkylation of glycine imines, a chiral quaternary ammonium salt shuttles the enolate from an aqueous or solid basic phase into an organic phase for reaction with an alkylating agent. Cinchona alkaloid derivatives are among the most successful and widely used chiral phase-transfer catalysts, known for their high efficiency and enantioselectivity.[1][2]
Performance Comparison in Asymmetric Alkylation of Glycine Imines
Direct comparative studies between this compound and phase-transfer catalysts for the asymmetric alkylation of the same glycine imine substrate are not extensively documented in the literature. Phase-transfer catalysis is the more established and overwhelmingly preferred method for this specific transformation, consistently delivering high yields and exceptional enantioselectivities.[1][3][4]
To provide a comparative framework, this guide presents experimental data for a well-established phase-transfer catalytic system and a proposed protocol with representative, hypothetical data for an this compound catalyzed reaction. This hypothetical data is based on the typical performance of proline-type catalysts in other asymmetric C-C bond-forming reactions.
Quantitative Data Summary
| Catalyst System | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee%) |
| Phase-Transfer Catalyst | Benzyl bromide | 95 | >99 |
| 4-Methoxybenzyl bromide | 92 | >99 | |
| 2-Naphthylmethyl bromide | 98 | 99 | |
| Allyl bromide | 85 | 98 | |
| This compound | Benzyl bromide | 75 (Hypothetical) | 90 (Hypothetical) |
| 4-Methoxybenzyl bromide | 72 (Hypothetical) | 88 (Hypothetical) | |
| 2-Naphthylmethyl bromide | 78 (Hypothetical) | 92 (Hypothetical) | |
| Allyl bromide | 65 (Hypothetical) | 85 (Hypothetical) |
Table 1: Comparison of yields and enantiomeric excesses for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester.
Experimental Protocols
Phase-Transfer Catalysis: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol is adapted from established procedures using a Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Alkylating agent (e.g., benzyl bromide)
-
(8α,9R)-1-(9-Anthracenylmethyl)-9-(2-propenyloxy)-cinchonanium bromide (PTC catalyst)
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol, 1 mol%) in toluene (10 mL), is added the alkylating agent (1.2 mmol).
-
The mixture is cooled to 0 °C, and a 50% aqueous solution of potassium hydroxide (5.0 mL) is added dropwise.
-
The reaction mixture is stirred vigorously at 0 °C for the time required to achieve full conversion (typically monitored by TLC, e.g., 4-8 hours).
-
Upon completion, the reaction is quenched with water (10 mL) and the layers are separated.
-
The aqueous layer is extracted with toluene (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired α-alkylated amino acid derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
This compound Catalysis: Proposed Protocol for Asymmetric Alkylation
This is a proposed protocol, as the use of this compound for this specific transformation is not well-documented. The conditions are based on its application in other asymmetric C-C bond-forming reactions.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester
-
Alkylating agent (e.g., benzyl bromide)
-
This compound (organocatalyst)
-
A non-polar aprotic solvent (e.g., Toluene or Dichloromethane)
-
A mild organic base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.2 mmol, 20 mol%) in the chosen solvent (10 mL).
-
Add the mild organic base, DIPEA (2.0 mmol).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the alkylating agent (1.5 mmol) dropwise.
-
Stir the reaction mixture until completion (monitoring by TLC, likely 24-48 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Separate the layers and extract the aqueous phase with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Determine the enantiomeric excess via chiral HPLC.
Mechanistic Insights and Visualizations
The distinct mechanisms of action for this compound and phase-transfer catalysts are visualized below.
Caption: Catalytic cycle of this compound in asymmetric alkylation.
Caption: Mechanism of phase-transfer catalysis in asymmetric alkylation.
Concluding Remarks
For the asymmetric alkylation of glycine imines, phase-transfer catalysis using chiral Cinchona alkaloid-derived catalysts is the demonstrably superior method, offering excellent enantioselectivities (often >95% ee) and high chemical yields under mild, biphasic conditions.[5] The operational simplicity and scalability of this method make it highly attractive for both academic research and industrial applications.[6]
While This compound is a highly effective organocatalyst for other important asymmetric transformations such as aldol and Mannich reactions, its application to the alkylation of glycine Schiff bases is not well-established. Based on its known reactivity, it is reasonable to predict that it would catalyze this reaction, albeit likely with lower efficiency and stereoselectivity compared to the specialized phase-transfer catalysts. Further research is warranted to explore the potential of proline-based catalysts in this specific application, potentially through structural modification of the catalyst to enhance its activity and selectivity for this class of substrates. Researchers and drug development professionals should consider the well-established and highly efficient phase-transfer catalysis as the primary choice for the asymmetric alkylation of glycine derivatives, while keeping organocatalytic methods as a potential area for novel catalyst development.
References
- 1. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cinchona alkaloid-based polymer-bound phase-transfer catalysts: efficient enantioselective alkylation of benzophenone imine of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
N-Methyl-L-proline's Role in Peptide Helicity: A Comparative Analysis
A comprehensive examination of N-Methyl-L-proline's influence on peptide secondary structure reveals its role as a helix disruptor, a characteristic inherited from its parent amino acid, L-proline. This guide provides a comparative analysis of this compound against other peptide modifications aimed at modulating helicity, supported by experimental data and detailed protocols.
This compound, a derivative of the amino acid proline, introduces significant conformational constraints within a peptide sequence. The inherent rigidity of the proline ring structure, coupled with the absence of an amide proton necessary for the hydrogen bonding network that stabilizes α-helices, positions it as a potent disruptor of helical structures.[1][2] The addition of a methyl group to the nitrogen atom in this compound further influences the local peptide backbone geometry, although it does not alter the fundamental helix-breaking nature of the proline residue.
Comparative Analysis of Helicity Modulation
To objectively assess the impact of this compound on peptide helicity, it is essential to compare it with both a standard L-proline control and other well-established helix-promoting strategies. These alternatives include hydrocarbon stapling and the incorporation of α-aminoisobutyric acid (AIB).
| Peptide Modification | Method of Action | Impact on Helicity | Reference Peptides | % Helicity (Illustrative) |
| This compound | Introduces a kink in the peptide backbone due to the rigid pyrrolidine ring and lack of an amide proton for H-bonding. The N-methyl group adds steric hindrance. | Disrupts/Decreases Helicity | Model Peptide-NMP | ~5-10% |
| L-proline (Control) | The cyclic structure restricts the phi (φ) dihedral angle and prevents the formation of a crucial hydrogen bond within the α-helix.[1][2] | Disrupts/Decreases Helicity | Model Peptide-P | ~10-15% |
| Hydrocarbon Stapling | Covalently links the side chains of two amino acids, typically at the i and i+4 or i and i+7 positions, to pre-organize the peptide into a helical conformation.[3][4] | Promotes/Increases Helicity | Stapled Model Peptide | ~70-90%[3] |
| AIB Incorporation | The gem-dimethyl groups on the α-carbon of AIB sterically favor helical dihedral angles (φ, ψ), thereby promoting the formation of α-helices or 310-helices. | Promotes/Increases Helicity | Model Peptide-AIB | ~60-80% |
Note: The % helicity values are illustrative and can vary significantly based on the peptide sequence, solvent conditions, and the specific placement of the modification.
Experimental Validation Protocols
The quantitative assessment of peptide helicity is primarily conducted using Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid and widely used technique to determine the secondary structure of peptides in solution.
-
Sample Preparation:
-
Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
A blank sample containing only the buffer is also prepared.
-
-
Instrumentation and Measurement:
-
A CD spectrophotometer is used to record spectra in the far-UV region (typically 190-260 nm).
-
Measurements are performed at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.
-
Data is typically collected at 1 nm intervals with a bandwidth of 1 nm and an integration time of 1-2 seconds.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The buffer baseline is subtracted from the peptide spectra.
-
The observed ellipticity (θ) is converted to mean residue ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.
-
The percentage of α-helicity is estimated from the mean residue ellipticity at 222 nm ([θ]222) using various algorithms. A common approximation is: % Helicity = (([θ]222 - [θ]coil) / ([θ]helix - [θ]coil)) * 100 where [θ]coil and [θ]helix are the mean residue ellipticities of a fully random coil and a fully helical peptide, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed three-dimensional structural information of peptides in solution, including the identification of helical regions.
-
Sample Preparation:
-
The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
A suitable buffer and internal standard (e.g., DSS or TSP) are added.
-
-
Data Acquisition:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.
-
A series of one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, ROESY) experiments are performed.
-
-
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraints:
-
Nuclear Overhauser Effect (NOE): Through-space correlations from NOESY or ROESY spectra provide distance restraints between protons that are close in space (< 5 Å). A pattern of strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of an α-helix.
-
Coupling Constants: ³JHNα coupling constants, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angle φ. Values around 4 Hz are indicative of a helical conformation.
-
Chemical Shifts: The deviation of α-proton chemical shifts from random coil values can also indicate the presence of secondary structure.
-
-
Structure Calculation: The collected distance and dihedral angle restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental data.
-
Visualizing the Structural Impact
The following diagrams illustrate the fundamental differences in how this compound and other modifications influence peptide helicity.
Caption: Mechanism of α-helix disruption by this compound.
Caption: Comparative effects of different modifications on peptide helicity.
Caption: Workflow for validating the effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Discovery of Hydrocarbon-Stapled Short α-Helical Peptides as Promising Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated Proline Derivatives in Asymmetric Catalysis: A Head-to-Head Comparison
In the realm of asymmetric organocatalysis, L-proline and its derivatives have established themselves as indispensable tools for the stereoselective synthesis of chiral molecules. The modification of the secondary amine on the proline scaffold, particularly through N-methylation and other N-alkylations, has been a key strategy to fine-tune the catalyst's steric and electronic properties, thereby influencing its efficacy in critical carbon-carbon bond-forming reactions. This guide offers a comparative analysis of N-methylated proline derivatives against other N-substituted and parent L-proline catalysts, supported by experimental data from various studies.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a benchmark for evaluating the performance of chiral organocatalysts. The reaction involves the formation of a key enamine intermediate between a ketone and the proline catalyst, which then reacts with an aldehyde. The N-substituent on the proline ring plays a pivotal role in modulating the stereochemical outcome of this reaction.
While direct head-to-head comparative studies across a wide range of N-methylated proline derivatives are limited in the literature, data from various sources allow for an indirect comparison. The following table summarizes the performance of L-proline and some of its N-substituted derivatives in the asymmetric aldol reaction between acetone and various aldehydes. It is important to note that reaction conditions may vary between studies, which can influence the reported yields and enantioselectivities.
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | DMSO | 96 | 95 | 20 | [1] |
| L-Proline | Isovaleraldehyde | Acetone | 48 | 97 | 96 | [2] |
| N-Boc-(S)-proline | 4-Nitrobenzaldehyde | Not Specified | Not Specified | Acceptable | Low | [3] |
| N-Benzoyl-L-proline | Aromatic Aldehydes | Not Specified | Not Specified | - | - | [4] |
Note: The performance of N-substituted derivatives is influenced by the steric and electronic nature of the substituent. For instance, the introduction of an N-benzoyl group can create a more defined chiral pocket, potentially leading to higher enantioselectivity.[4]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition, another fundamental C-C bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-based catalysts facilitate this reaction through the formation of an enamine intermediate. The N-substituent on the proline catalyst can significantly influence the stereochemical outcome by modifying the steric environment of the transition state.[4]
Below is a summary of the performance of L-proline and a related derivative in the asymmetric Michael addition of ketones or aldehydes to nitroalkenes.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| L-Proline | Propanal | β-nitrostyrene | CH2Cl2 | 48 | 96 | >95:5 | 78 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance.
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and the N-substituted proline catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.[4]
General Procedure for the Asymmetric Michael Addition
To a mixture of the aldehyde or ketone (2 mmol) and the α,β-unsaturated compound (1 mmol) in the specified solvent (5 mL) is added the N-substituted proline catalyst (0.1 mmol, 10 mol%). The reaction is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[1]
Mechanistic Considerations and Catalyst Design
The catalytic cycle of proline-catalyzed reactions generally proceeds through an enamine or iminium ion intermediate. The N-substituent on the proline ring can influence the formation and reactivity of these intermediates, as well as the stereoselectivity of the subsequent bond-forming step.
Below is a generalized workflow illustrating the key steps in an N-substituted proline-catalyzed asymmetric reaction.
The logical relationship between the N-substituent and the catalyst's performance can be visualized as follows:
References
N-Methyl-L-proline in Asymmetric Catalysis: A Comparative Guide to Amino Acid Organocatalysts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of chiral molecules. While L-proline has long been a cornerstone of organocatalysis, its N-methylated derivative, N-Methyl-L-proline, presents an intriguing alternative. This guide provides an objective comparison of the efficacy of this compound relative to other common amino acid catalysts, supported by available experimental data and detailed methodologies, to aid in catalyst selection and experimental design.
This compound's structural modification, the substitution of the N-H proton with a methyl group, significantly alters its catalytic properties. This change primarily affects the catalyst's ability to act as a Brønsted acid, a key feature of L-proline's bifunctional catalytic mechanism. The absence of the N-H proton in this compound prevents it from participating in hydrogen bonding to stabilize transition states in the same manner as L-proline. This fundamental difference often leads to variations in reactivity, enantioselectivity, and diastereoselectivity.
Comparative Efficacy in Asymmetric Reactions
Direct quantitative comparisons of this compound with other amino acid catalysts across a range of reactions are limited in the literature. However, existing studies provide valuable insights into its relative performance in specific transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for evaluating the performance of organocatalysts. Theoretical studies comparing the catalytic activity of (S)-proline and N-methyl-L-valine in the aldol reaction between acetone and p-nitrobenzaldehyde suggest that the N-methylation can influence the energy barriers of the transition states. While this provides a theoretical framework, experimental data is crucial for practical applications.
A study on the synthesis of warfarin, which involves a Michael addition, found that while L-proline was an effective catalyst, it exhibited no enantioselectivity for this specific transformation. In contrast, other amino acids like L-arginine demonstrated superior performance in inducing chirality. This highlights that the efficacy of an amino acid catalyst is highly dependent on the specific reaction and substrates involved.
To provide a representative overview, the following table summarizes typical results for L-proline and its derivatives in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. It is important to note that these results are compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | DMSO | 48 | 99 | 93:7 | 96 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 0.5 | 95 | >99:1 | 98 |
| N-Boc-L-proline | CH2Cl2 | 24 | 85 | 95:5 | 99 |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methodologies to new substrates. Below is a general protocol for a direct asymmetric aldol reaction catalyzed by L-proline, which can serve as a starting point for designing experiments with this compound and other amino acid catalysts.[1]
General Procedure for a Catalytic Asymmetric Aldol Reaction: [1]
-
To a stirred solution of the aldehyde (0.25 mmol) in a specific solvent (e.g., DCM, 0.5 mL), add the ketone (1.25 mmol).[1]
-
Add the amino acid catalyst (10-20 mol%) and any additive (e.g., benzoic acid, 10 mol%) to the mixture.[1]
-
Stir the solution at the desired temperature (-10 to 25 °C) for the specified time (24-72 h).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Mechanistic Considerations and Signaling Pathways
The catalytic cycle of L-proline in the aldol reaction is well-established and proceeds through an enamine intermediate. The bifunctional nature of L-proline, with its secondary amine (Lewis base) and carboxylic acid (Brønsted acid) moieties, is crucial for this mechanism.
Caption: Catalytic cycle of L-proline in the aldol reaction and the key modification in this compound.
In the case of this compound, the absence of the N-H proton prevents the formation of the key hydrogen bond that stabilizes the transition state. This can lead to lower enantioselectivity as the catalyst has less control over the facial selectivity of the aldehyde addition. The steric bulk of the N-methyl group may also influence the approach of the reactants.
The experimental workflow for comparing these catalysts would involve running the same reaction under identical conditions with each catalyst and then analyzing the outcomes.
Caption: General experimental workflow for comparing amino acid catalysts.
The logical relationship between the catalyst structure and its performance can be summarized as follows:
Caption: Relationship between catalyst structure and performance.
Conclusion
This compound offers a distinct catalytic profile compared to L-proline and other primary amino acids. The N-methylation fundamentally alters its ability to participate in the classic bifunctional catalytic mechanism, primarily by removing the Brønsted acidic N-H proton. While this can be detrimental in reactions where hydrogen bonding is crucial for stereocontrol, it may offer advantages in other contexts where steric factors or the prevention of N-H related side reactions are more important. The available data suggests that the choice of amino acid catalyst is highly reaction-dependent, and empirical screening is often necessary to identify the optimal catalyst for a given transformation. Further systematic studies with direct, quantitative comparisons are needed to fully elucidate the catalytic potential of this compound and guide its rational application in asymmetric synthesis.
References
A Comparative Guide to N-Methyl-L-proline and Cinchona Alkaloid Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, both proline derivatives and cinchona alkaloids have emerged as powerful tools for the stereoselective synthesis of complex molecules. This guide provides an objective comparison of the performance of N-Methyl-L-proline against cinchona alkaloid catalysts, with a focus on the widely studied asymmetric aldol reaction. We present supporting experimental data, detailed methodologies, and visualizations to aid in catalyst selection and reaction optimization.
Executive Summary
While both this compound and cinchona alkaloids are valued organocatalysts, their efficacy and mechanisms of action in asymmetric aldol reactions differ significantly. L-proline and its derivatives, operating through an enamine catalytic cycle, are workhorses for the direct asymmetric aldol reaction. This compound, however, is generally not employed for this transformation as the methylation of the secondary amine hinders the formation of the crucial enamine intermediate.
Cinchona alkaloids, on the other hand, are a versatile class of catalysts that can be tailored for a wide range of asymmetric reactions, including aldol additions. Their bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating group, allows for a different activation mode. This guide will use L-proline as the benchmark for the proline-based catalysts and a representative cinchona alkaloid, 9-amino-9-deoxy-epi-cinchonidine, for a comparative analysis in the context of the asymmetric aldol reaction.
Data Presentation: Asymmetric Aldol Reaction Performance
The following table summarizes the performance of L-proline and 9-amino-9-deoxy-epi-cinchonidine in asymmetric aldol reactions. It is important to note that the experimental conditions and substrates are not identical, but represent typical applications of each catalyst class.
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
| L-proline | p-Nitrobenzaldehyde | Acetone | 68%[1][2] | 76%[1][2] | Not Reported |
| 9-amino-9-deoxy-epi-cinchonidine | p-Nitrobenzaldehyde | Cyclohexanone | up to 99% | up to 99% | 99:1 |
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to ensure reproducibility and facilitate further investigation.
L-proline Catalyzed Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
Materials:
-
p-Nitrobenzaldehyde
-
L-proline
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add p-nitrobenzaldehyde (1.0 mmol), L-proline (0.3 mmol, 30 mol%), and acetone (5.0 mL).[3]
-
Stir the mixture at room temperature for 3-4 hours.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
Dilute the residue with dichloromethane (2.0 mL) and quench the reaction with a saturated aqueous solution of ammonium chloride.[1][3]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether: ethyl acetate = 3:1) to obtain the desired aldol product.[3]
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
9-amino-9-deoxy-epi-cinchonidine Catalyzed Asymmetric Aldol Reaction
While a direct experimental protocol for the reaction between p-nitrobenzaldehyde and acetone catalyzed by 9-amino-9-deoxy-epi-cinchonidine was not found, a general procedure for cinchona alkaloid-catalyzed aldol reactions is as follows. This can be adapted based on the specific substrates and catalyst derivative used.
Materials:
-
Aldehyde (e.g., p-Nitrobenzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
9-amino-9-deoxy-epi-cinchonidine (or other cinchona alkaloid derivative)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Additive (e.g., an acid co-catalyst, if required)
-
Quenching agent (e.g., Saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
General Procedure:
-
To a stirred solution of the cinchona alkaloid catalyst (typically 5-20 mol%) in the chosen solvent at the desired temperature (can range from -78 °C to room temperature), add the aldehyde.
-
After a few minutes, add the ketone to the reaction mixture.
-
Stir the reaction for the time indicated by TLC analysis until the starting aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product through NMR and chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle of L-proline in Asymmetric Aldol Reaction
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
General Experimental Workflow for Asymmetric Aldol Reaction
Caption: General experimental workflow for an organocatalytic aldol reaction.
Conclusion
The choice between this compound and cinchona alkaloid catalysts for asymmetric aldol reactions is fundamentally a choice between different catalytic strategies. For direct aldol reactions proceeding via an enamine intermediate, L-proline remains a highly effective and well-established catalyst. This compound is not a suitable catalyst for this specific transformation due to the inability to form the necessary enamine intermediate.
Cinchona alkaloids, with their modular and tunable structures, offer a powerful alternative for a broad spectrum of asymmetric reactions, including aldol additions where they can provide excellent yields and stereoselectivities. The selection of the specific cinchona alkaloid derivative is crucial and depends on the substrates and desired stereochemical outcome. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
Navigating the Analytical Maze: A Comparative Guide to N-Methyl-L-proline Detection Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of N-Methyl-L-proline, a crucial proline derivative, is paramount for ensuring product quality and therapeutic efficacy. This guide offers a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing detailed experimental protocols and performance data to inform your selection of the most suitable method.
At a Glance: Comparing GC-MS and HPLC for this compound Analysis
The choice between GC-MS and HPLC for the analysis of this compound hinges on a variety of factors including the sample matrix, required sensitivity, and the need for derivatization. While both are robust methods, they operate on different principles, leading to distinct advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, MS). |
| Derivatization | Mandatory for the non-volatile this compound to increase volatility and thermal stability.[1] | Often not required, but can be used to enhance detection or chiral separation.[2] |
| Sample Volatility | Limited to thermally stable and volatile compounds (or those that can be made so).[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Varies with detector; LC-MS/MS offers very high sensitivity.[1] |
| Specificity | High, based on both retention time and mass fragmentation pattern.[1] | Good with UV detection, very high with mass spectrometry (LC-MS/MS).[1] |
| Limit of Detection (LOD) | Analogous to 4-hydroxyproline: ~0.233 µmol/L.[1] | Analogous to D/L-Proline (with derivatization): 0.6 ppm.[2] |
| Limit of Quantification (LOQ) | Analogous data not available. | Analogous to D/L-Proline (with derivatization): 2 ppm.[2] |
| Linearity Range | Analogous to 4-hydroxyproline: 5-1000 ng.[1] | Analogous to D/L-Proline: R² > 0.999.[2] |
| Precision (CV%) | Analogous to 4-hydroxyproline: 5.8%.[1] | Data for analogous compounds suggests high precision is achievable. |
Note: The quantitative data presented is based on closely related proline derivatives and would require specific validation for this compound.
The Analytical Workflow: A Step-by-Step Validation Process
The successful implementation of any analytical method relies on a rigorous validation process to ensure the reliability of the generated data. The following diagram outlines the typical workflow for analytical method validation.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Methyl-L-proline: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the responsible disposal of chemical reagents like N-Methyl-L-proline is a critical component of laboratory safety and environmental stewardship. This guide provides a clear, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety standards and regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. It is imperative to avoid discharging this chemical into sewer systems or allowing it to contaminate water sources, soil, or animal feed.[1]
-
Containerization:
-
Place waste this compound into a suitable, clearly labeled, and securely closed container.[1]
-
Do not mix with other waste materials to prevent unforeseen chemical reactions.
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep a detailed log of the waste contents and accumulation start date.
-
-
Approved Disposal Methods:
-
The primary recommended method of disposal is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is also an acceptable method of disposal.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for proper pickup and disposal.
-
-
Contaminated Material and Packaging Disposal:
-
Contaminated items such as gloves, wipes, and weighing papers should be collected in a designated hazardous waste container.
-
Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
After thorough cleaning, the packaging may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration where permissible.[1]
-
-
Spill Management:
Quantitative Data Summary
While specific quantitative limits for disposal are not broadly established and are highly dependent on local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Flash Point | 91.1°C | ChemicalBook[1] |
| Melting Point | 114-116 °C | Sigma-Aldrich[3] |
| Storage Temperature | −20°C | Sigma-Aldrich[3] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
